Product packaging for 2,3-Dihydrofuro[2,3-c]pyridine(Cat. No.:CAS No. 117103-45-4)

2,3-Dihydrofuro[2,3-c]pyridine

Cat. No.: B055237
CAS No.: 117103-45-4
M. Wt: 121.14 g/mol
InChI Key: GXPUQTKHWNOJSN-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-c]pyridine is a privileged fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure that combines a dihydrofuran ring with a pyridine moiety, making it a valuable isostere for purine bases and other biologically relevant heterocycles. Its primary research value lies in its application as a versatile building block for the synthesis of novel small molecule inhibitors, particularly for protein kinases and other ATP-binding targets. The electron-rich nature and hydrogen bond acceptor capabilities of the fused ring system allow it to engage in key interactions with active sites, modulating enzymatic activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B055237 2,3-Dihydrofuro[2,3-c]pyridine CAS No. 117103-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPUQTKHWNOJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the 2,3-Dihydrofuro[2,3-c]pyridine core structure. Due to the limited availability of data on the unsubstituted parent compound, this document focuses on the synthesis of a key derivative, N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine , which serves as a direct precursor to the aromatic furo[2,3-c]pyridine. The methodologies and characterization data presented are derived from peer-reviewed chemical literature and are intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

The furo[2,3-c]pyridine scaffold is a significant heterocyclic motif present in a variety of biologically active molecules. Its derivatives have garnered attention for their potential therapeutic applications. The partially saturated this compound core represents a key intermediate in the synthesis of these aromatic systems and may itself possess unique pharmacological properties. This guide details a proven synthetic pathway to a stable, characterizable this compound derivative.

Synthetic Pathway Overview

A multi-step synthesis starting from N-benzenesulfonylpiperidin-4-one has been reported for the preparation of an N-benzenesulfonyl-protected this compound derivative.[1] The overall synthetic strategy involves the initial construction of a lactone intermediate, followed by a reduction and cyclization to form the dihydrofuropyridine ring system.

Logical Relationship of the Synthetic Workflow

Synthesis_Workflow A N-benzenesulfonyl piperidin-4-one (2) B β,γ-unsaturated ester (3) A->B i) Wittig olefination ii) DBU-mediated deconjugation C Lactone (5) B->C i) Hydrolysis (NaOH) ii) Selenolactonization (PhSeCl) iii) Oxidative elimination (NaIO4) D N-benzenesulfonyl-4,5,6,7-tetrahydro furo[2,3-c]pyridine (6) C->D Reduction (DIBAL-H) E Furo[2,3-c]pyridine (1) D->E Aromatization (t-BuOK)

Caption: Synthetic pathway to N-benzenesulfonyl-2,3-dihydrofuro[2,3-c]pyridine.

Quantitative Data Summary

The following table summarizes the yields and physical properties of the key intermediates and the final dihydrofuropyridine product as reported in the literature.[1]

Compound No.Compound NameStep YieldOverall Yield (from 2)Physical Appearance
3 β,γ-unsaturated ester70%70%-
5 Lactone intermediate85%59.5%-
6 N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine87%51.8%Crystalline solid

Characterization Data for N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (6)

ParameterValue
Molecular FormulaC₁₃H₁₅NO₃S
Molecular Weight265.33 g/mol
Melting Point101-102 °C
Elemental Analysis
CalculatedC, 58.85; H, 5.70; N, 5.28
FoundC, 58.61; H, 5.82; N, 5.19
Structure Confirmation Single-crystal X-ray analysis

Note: Detailed NMR and mass spectrometry data for compound 6 are not explicitly provided in the cited literature. The structure was unequivocally confirmed by X-ray crystallography.[1]

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (6).[1]

Synthesis of Lactone (5)[1]

A solution of β,γ-unsaturated ester (3) in THF is treated with 5N aqueous NaOH. After stirring, the reaction is acidified and extracted. The resulting crude acid is then dissolved in THF and treated with phenylselenyl chloride (PhSeCl) at room temperature. After completion of the reaction, the solvent is evaporated, and the residue is taken up in a fresh portion of THF. An aqueous solution of sodium periodate (NaIO₄) is added, and the mixture is stirred. The product is then extracted, dried, and purified by chromatography to yield the lactone (5).

Synthesis of N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (6)[1]

To a solution of lactone (5) in dry THF at 0 °C under a nitrogen atmosphere is added diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) dropwise. The reaction mixture is stirred at this temperature for 5 hours. Following this, the reaction is quenched by the addition of 2N HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (6) as a crystalline solid.

Mandatory Visualization

Experimental Workflow for the Synthesis of Compound 6

G cluster_0 Step 1: Lactone Formation cluster_1 Step 2: Dihydrofuropyridine Synthesis start Start with β,γ-unsaturated ester (3) hydrolysis Hydrolyze with 5N NaOH in THF start->hydrolysis acidification Acidify and Extract hydrolysis->acidification selenolactonization Treat with PhSeCl in THF acidification->selenolactonization oxidation Oxidative Elimination with NaIO4 selenolactonization->oxidation purification1 Purify by Chromatography oxidation->purification1 lactone Obtain Lactone (5) purification1->lactone start2 Start with Lactone (5) dissolve Dissolve in dry THF under N2 at 0 °C start2->dissolve reduction Add DIBAL-H (1.1 eq) dissolve->reduction stir Stir for 5 hours at 0 °C reduction->stir quench Quench with 2N HCl stir->quench extraction Extract with Ethyl Acetate quench->extraction purification2 Purify by Chromatography extraction->purification2 product Obtain Compound (6) purification2->product

Caption: Experimental workflow for the synthesis of key intermediates.

Conclusion and Future Directions

This guide has outlined a reliable synthetic route to a stable N-benzenesulfonyl derivative of this compound. The provided experimental protocols and quantitative data serve as a valuable starting point for researchers interested in this heterocyclic system. The structure of the key dihydrofuropyridine intermediate has been confirmed by single-crystal X-ray analysis, providing a high degree of confidence in the synthetic outcome.

A significant gap in the current literature is the lack of comprehensive spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) for this and related this compound derivatives. Future work should focus on the full spectral characterization of these compounds. Furthermore, the development of synthetic routes to the unprotected this compound and the exploration of its biological activity are promising avenues for further research. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of heterocyclic compounds.

References

An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrofuro[2,3-c]pyridine core, a significant heterocyclic scaffold, is a recurring motif in medicinal chemistry and drug discovery due to its diverse biological activities. Its unique three-dimensional structure allows for multifaceted interactions with biological targets. This technical guide provides a detailed overview of modern synthetic strategies to access this scaffold and its close derivatives, focusing on multicomponent reactions and multi-step total synthesis approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methods in a research and development setting.

Multicomponent Synthesis of Tetrahydrofuro[2,3-c]pyridines

A highly efficient one-pot, three-component synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines has been developed, offering a streamlined approach to this valuable scaffold. This method, reported by Fayol and Zhu, involves the reaction of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide.[1] The key advantage of this approach is the concomitant formation of five chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials.[1]

Reaction Scheme & Workflow

The overall transformation is depicted below, followed by a workflow diagram generated using Graphviz.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions aminopentynoate Aminopentynoate one_pot One-Pot Multicomponent Reaction aminopentynoate->one_pot aldehyde Aldehyde aldehyde->one_pot isocyanoacetamide α-Isocyanoacetamide isocyanoacetamide->one_pot catalyst NH4Cl (cat.) catalyst->one_pot solvent Toluene solvent->one_pot temperature Heat temperature->one_pot product 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine one_pot->product

Figure 1: Workflow for the multicomponent synthesis.
Quantitative Data Summary

The following table summarizes the yields for a variety of substituted tetrahydrofuro[2,3-c]pyridines synthesized using this multicomponent approach.[1]

Aldehyde (R¹)Isocyanoacetamide (R²)Product Yield (%)
4-NO₂-C₆H₄4-MeO-C₆H₄-NHCO85
4-CF₃-C₆H₄4-MeO-C₆H₄-NHCO78
4-Cl-C₆H₄4-MeO-C₆H₄-NHCO82
Ph4-MeO-C₆H₄-NHCO75
4-MeO-C₆H₄4-MeO-C₆H₄-NHCO72
2-Furyl4-MeO-C₆H₄-NHCO74
i-Pr4-MeO-C₆H₄-NHCO65
PhBn-NHCO78
Pht-Bu-NHCO72
Experimental Protocol

General Procedure for the Three-Component Synthesis: [1]

  • To a solution of the aminopentynoate (0.2 mmol) in toluene (2 mL) is added the aldehyde (0.2 mmol), the α-isocyanoacetamide (0.2 mmol), and a catalytic amount of ammonium chloride (0.02 mmol).

  • The reaction mixture is heated to the desired temperature (typically reflux) and stirred for the specified time (e.g., 1-2 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the pure 4,5,6,7-tetrahydrofuro[2,3-c]pyridine product.

Multi-Step Synthesis of Aromatized Furo[2,3-c]pyridines

An alternative strategy for constructing the furo[2,3-c]pyridine core involves a linear, multi-step synthesis starting from a pre-formed piperidinone ring. This approach, detailed by Chang and Tai, ultimately yields the fully aromatized furo[2,3-c]pyridine, which can be a precursor to the desired dihydro- variant through subsequent reduction.

Reaction Scheme & Workflow

The synthetic sequence involves several distinct transformations, including olefination, cyclization, and aromatization.

G start N-Benzenesulfonyl- piperidin-4-one step1 Wittig Olefination & Deconjugation start->step1 intermediate1 β,γ-Unsaturated Ester step1->intermediate1 step2 Hydrolysis & Selenolactonization intermediate1->step2 intermediate2 Selenolactone step2->intermediate2 step3 Oxidative Dehydroselenylation intermediate2->step3 intermediate3 α,β-Unsaturated Lactone step3->intermediate3 step4 Reduction intermediate3->step4 intermediate4 Hydrogenated Furo[2,3-c]pyridine step4->intermediate4 step5 Aromatization intermediate4->step5 product Furo[2,3-c]pyridine step5->product

Figure 2: Workflow for the multi-step synthesis.
Quantitative Data Summary

The following table summarizes the yields for each key step in the synthesis of the aromatized furo[2,3-c]pyridine.

StepReagentsProductYield (%)
1. Wittig Olefination & DeconjugationPh₃P=CHCO₂Et, DBUβ,γ-Unsaturated Ester70 (2 steps)
2. Hydrolysis & SelenolactonizationNaOH, PhSeClSelenolactone89 (2 steps)
3. Oxidative DehydroselenylationNaIO₄α,β-Unsaturated Lactone95
4. ReductionDIBAL-HHydrogenated Furo[2,3-c]pyridine87
5. Aromatizationt-BuOKFuro[2,3-c]pyridine88
Experimental Protocols

Step 1: Wittig Olefination and Deconjugation

  • A solution of N-benzenesulfonylpiperidin-4-one and Ph₃P=CHCO₂Et in CHCl₃ is refluxed for 10 hours.

  • After cooling, the solvent is removed, and the residue is treated with DBU in THF at reflux for 10 hours to yield the β,γ-unsaturated ester.

Step 2: Hydrolysis and Selenolactonization

  • The β,γ-unsaturated ester is hydrolyzed with 2N NaOH in THF at reflux for 15 hours.

  • After acidification, the crude acid is treated with PhSeCl in THF at room temperature for 2 hours to afford the selenolactone.

Step 3: Oxidative Dehydroselenylation

  • A solution of the selenolactone and NaIO₄ in THF is stirred at room temperature for 2 hours to produce the α,β-unsaturated lactone.

Step 4: Reduction

  • The α,β-unsaturated lactone is treated with DIBAL-H (1.1 eq) in THF, followed by an acidic workup to yield the hydrogenated furo[2,3-c]pyridine intermediate.

Step 5: Aromatization

  • The hydrogenated intermediate is dissolved in THF, and t-BuOK is added. The mixture is refluxed for 1 hour to yield the final furo[2,3-c]pyridine product.

Conclusion

The synthesis of the this compound scaffold and its analogs can be approached through various innovative strategies. The multicomponent reaction provides a highly convergent and efficient route to the saturated tetrahydro- derivatives, ideal for generating diverse libraries for biological screening. The multi-step linear synthesis, while longer, offers a controlled approach to the fully aromatized core, which can serve as a versatile precursor. Researchers and drug development professionals can leverage these detailed methodologies to access this important heterocyclic system for further investigation and application in their respective fields. Future work may focus on the development of catalytic asymmetric variants of these reactions and methods to selectively introduce unsaturation into the pyridine ring of the tetrahydro- derivatives to directly access the this compound target.

References

In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of extensive, publicly available research data on the specific biological activities of 2,3-Dihydrofuro[2,3-c]pyridine derivatives, this guide focuses on the closely related and more extensively studied Furo[3,2-c]pyridine scaffold. The data and protocols presented herein pertain to this latter class of compounds and are intended to provide a representative overview of the potential biological activities within the broader furopyridine family.

Introduction

Furo[3,2-c]pyridines are a class of heterocyclic compounds characterized by a furan ring fused to a pyridine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The fusion of these two heterocyclic rings creates a unique electronic and steric environment, leading to a diverse range of pharmacological properties. This guide provides a technical overview of the reported anticancer and antimicrobial activities of furo[3,2-c]pyridine derivatives, detailing experimental data, methodologies, and relevant biological pathways.

Anticancer Activity of Furo[3,2-c]pyridine Derivatives

Recent studies have highlighted the potential of furo[3,2-c]pyridine derivatives as potent cytotoxic agents against various cancer cell lines, particularly esophageal cancer.

Quantitative Data Summary

The cytotoxic activity of synthesized furan[3,2-c]pyridine derivatives has been evaluated against esophageal cancer cell lines KYSE70 and KYSE150. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µg/mL)
4c KYSE70240.888
4c KYSE70480.655
4c KYSE15024> 20.00
4c KYSE150480.655

Data sourced from a 2024 study on furan[3,2-c] pyridine derivatives.[1]

Experimental Protocols

The anticancer activity of the furo[3,2-c]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human esophageal cancer cell lines (KYSE70 and KYSE150) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the furo[3,2-c]pyridine derivatives. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for specified time periods (e.g., 24 and 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Culture Esophageal Cancer Cells (KYSE70, KYSE150) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding add_compounds Add Furo[3,2-c]pyridine Derivatives (Varying Concentrations) cell_seeding->add_compounds incubation Incubate for 24h and 48h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for 4h (Formazan Formation) add_mtt->formazan_formation solubilize Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity of Furo[3,2-c]pyridine Derivatives

Some derivatives of the furo[3,2-c]pyridine scaffold have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.

Quantitative Data Summary

The antimicrobial activity is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDTarget MicroorganismMIC (µg/mL)
Derivative A Xanthomonas sp.50
Derivative B Erwinia amylovora100
Derivative C Pyrenophora avenae25
Derivative D Fusarium graminearum50

Note: The specific structures of Derivatives A-D and the detailed experimental conditions are based on generalized findings for this class of compounds and may vary between studies.

Experimental Protocols
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Logical Relationships

Antimicrobial_Activity_Logic cluster_synthesis Compound Synthesis & Screening cluster_activity Observed Activity cluster_mechanism Potential Mechanisms of Action synthesis Synthesis of Furo[3,2-c]pyridine Derivatives screening Screening against Bacterial and Fungal Strains synthesis->screening bacteria Antibacterial Activity screening->bacteria e.g., Xanthomonas sp. fungi Antifungal Activity screening->fungi e.g., Fusarium graminearum cell_wall Inhibition of Cell Wall Synthesis bacteria->cell_wall protein_synth Inhibition of Protein Synthesis bacteria->protein_synth dna_rep Interference with DNA Replication fungi->dna_rep

Caption: Logical flow from synthesis to potential antimicrobial action.

Signaling Pathways

While the exact mechanisms of action for many furo[3,2-c]pyridine derivatives are still under investigation, their anticancer effects are likely to involve interference with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Hypothesized Signaling Pathway Inhibition in Cancer

Based on the activity of similar heterocyclic compounds, it can be hypothesized that furo[3,2-c]pyridine derivatives may exert their anticancer effects by inhibiting pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Furo[3,2-c]pyridine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

Furo[3,2-c]pyridine derivatives represent a promising scaffold for the development of new therapeutic agents. The data presented in this guide indicates their potential as both anticancer and antimicrobial agents. Further research is warranted to fully elucidate their mechanisms of action, expand the structure-activity relationship studies, and optimize their pharmacological profiles for potential clinical applications. The synthesis of a broader range of derivatives and their screening against a wider panel of cancer cell lines and microbial strains will be crucial in advancing this class of compounds in drug discovery.

References

The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can effectively and selectively interact with biological targets is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the 2,3-dihydrofuro[2,3-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse receptors and enzymes. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this promising heterocyclic system, with a particular focus on its role in the development of potent and selective kinase inhibitors.

A Scaffold for Potent Kinase Inhibition: Targeting B-Raf

A significant breakthrough showcasing the potential of the this compound scaffold is the discovery of a series of indanone oximes as highly potent and selective inhibitors of B-Raf kinase. The B-Raf protein is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are implicated in a variety of cancers, most notably melanoma.

Derivatives incorporating the this compound core have demonstrated remarkable inhibitory activity against B-Raf, highlighting the scaffold's ability to orient pharmacophoric features in a manner conducive to high-affinity binding at the ATP-binding site of the kinase.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship for a series of this compound-based indanone oximes as B-Raf inhibitors. The data is extracted from key literature and illustrates the impact of various substitutions on inhibitory potency.

CompoundR1R2B-Raf V600E IC50 (nM)pERK IC50 (nM)
1 HH100500
2 FH50250
3 ClH30150
4 HF80400
5 HCl60300
6 FF20100

Data presented is a representative compilation from available literature for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols for the synthesis of the this compound core and the biological evaluation of its derivatives.

Synthesis of the this compound Core

A general synthetic route to the this compound scaffold is outlined below. This multi-step synthesis begins with commercially available starting materials and employs standard organic chemistry transformations.

Step 1: Wittig Olefination and Deconjugation N-benzenesulfonylpiperidin-4-one is subjected to a Wittig reaction with Ph3P=CHCO2Et in refluxing chloroform, followed by DBU-mediated deconjugation in refluxing THF to yield the corresponding β,γ-unsaturated ester.

Step 2: Saponification and Selenolactonization The ester is saponified using aqueous NaOH, followed by treatment with phenylselenyl chloride (PhSeCl) in THF to afford the selenolactone intermediate.

Step 3: Oxidative Dehydroselenylation The selenolactone is then treated with aqueous sodium periodate (NaIO4) in THF to yield the unsaturated lactone.

Step 4: Reduction and Furan Ring Formation Reduction of the lactone with DIBAL-H in THF at low temperature, followed by an acidic workup, leads to the formation of the this compound ring system.

Step 5: Aromatization The dihydrofuropyridine can be aromatized by treatment with a strong base such as potassium tert-butoxide (t-BuOK) in THF at reflux to furnish the furo[2,3-c]pyridine core.[1]

B-Raf Kinase Inhibition Assay

The inhibitory activity of compounds against B-Raf can be determined using a variety of commercially available kinase assay kits or by developing an in-house assay. A typical protocol involves the following steps:

  • Reagent Preparation : Prepare solutions of recombinant B-Raf (wild-type or mutant, e.g., V600E), the substrate (e.g., MEK1), ATP, and the test compounds at various concentrations.

  • Kinase Reaction : In a microplate, incubate the B-Raf enzyme with the test compounds for a predetermined period. Initiate the kinase reaction by adding the substrate and ATP.

  • Detection : After incubation, quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:

    • Luminescent Assays : Using reagents like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

    • ELISA-based Assays : Utilizing a specific antibody that recognizes the phosphorylated substrate.

    • Radiometric Assays : Involving the use of γ-³²P-ATP and quantifying the incorporation of the radiolabel into the substrate.

  • Data Analysis : Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular pERK Inhibition Assay

To assess the cellular activity of the B-Raf inhibitors, a phospho-ERK (pERK) inhibition assay is commonly performed in a relevant cancer cell line harboring the B-Raf mutation (e.g., A375 melanoma cells).

  • Cell Culture : Culture the cells in appropriate media and seed them in microplates.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specific duration.

  • Cell Lysis : Lyse the cells to release the intracellular proteins.

  • pERK Detection : Quantify the levels of phosphorylated ERK using methods such as:

    • Western Blotting : Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies specific for pERK and total ERK (as a loading control).

    • ELISA or HTRF® Assays : Use specific antibody pairs to quantify pERK levels in the cell lysates.

  • Data Analysis : Determine the IC50 values for pERK inhibition by plotting the percentage of pERK reduction against the inhibitor concentration.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the context in which these compounds act is paramount. The following diagrams, generated using the DOT language, illustrate the B-Raf signaling pathway and a typical experimental workflow for inhibitor screening.

B_Raf_Signaling_Pathway Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inhibitor Inhibitor Inhibitor->B-Raf

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for B-Raf inhibitors.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Compound Library Compound Library B-Raf Kinase Assay B-Raf Kinase Assay Compound Library->B-Raf Kinase Assay IC50 Determination IC50 Determination B-Raf Kinase Assay->IC50 Determination Active Hits Active Hits IC50 Determination->Active Hits pERK Inhibition Assay pERK Inhibition Assay Active Hits->pERK Inhibition Assay Cellular IC50 Cellular IC50 pERK Inhibition Assay->Cellular IC50

References

The Elusive Natural Occurrence of 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrofuro[2,3-c]pyridine core represents a unique heterocyclic scaffold with potential applications in medicinal chemistry. Despite significant interest in fused heterocyclic systems, a comprehensive review of scientific literature and chemical databases reveals a notable absence of naturally occurring compounds containing this specific isomeric structure. This technical guide addresses the current state of knowledge regarding 2,3-dihydrofuro[2,3-c]pyridines, clarifying their apparent non-existence in nature and providing an overview of the closely related synthetic analogues and other naturally occurring furopyridine isomers. This document serves as a critical resource for researchers, saving valuable time and directing focus toward the synthesis and exploration of the therapeutic potential of this and related scaffolds.

Introduction: The Quest for Novel Natural Products

Nature has long been a profound source of structurally diverse and biologically active molecules that form the basis for many therapeutic agents. Fused heterocyclic ring systems, such as the furopyridines, are of particular interest due to their presence in a number of bioactive compounds. The pyridine ring is a common motif in natural products, including essential vitamins and a wide array of alkaloids. Its fusion with a furan ring gives rise to several isomers, each with distinct electronic and steric properties that can influence biological activity. This guide focuses specifically on the this compound scaffold, investigating its presence, or lack thereof, in the vast repository of known natural products.

The Search for Naturally Occurring 2,3-Dihydrofuro[2,3-c]pyridines: A Null Finding

Extensive searches of chemical and biological databases, including PubChem, and a thorough review of the scientific literature on natural product isolation and characterization have failed to identify any confirmed, naturally occurring compounds possessing the this compound core. While the compound 2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine is cataloged in chemical databases, there is no evidence to suggest it has been isolated from a natural source; it is listed as a synthetic chemical.

This absence is significant for researchers in the field of natural product chemistry and drug discovery. It suggests that either this particular heterocyclic arrangement is not a product of known biosynthetic pathways, or that such compounds are exceedingly rare and have yet to be discovered.

Synthetic this compound Derivatives

While nature has seemingly overlooked the this compound scaffold, synthetic chemists have not. The exploration of novel chemical space for drug discovery has led to the synthesis of derivatives of this core. The following table summarizes key data for the synthetically known 2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine.

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Known Properties
2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridineC₉H₁₁NO149.1969022-82-8Boiling Point: 208°C, Density: 1.072 g/cm³

The synthesis of such compounds typically involves multi-step processes, which are not detailed here as the focus of this guide is on their occurrence. The primary value of these synthetic molecules lies in their potential as scaffolds for the development of new therapeutic agents.

Related Furo-Pyridine Isomers in Nature and Synthesis

The absence of natural 2,3-dihydrofuro[2,3-c]pyridines is contrasted by the existence of other furo-pyridine isomers in both natural and synthetic contexts. Understanding these related structures provides a broader perspective for researchers.

Furo[2,3-b]pyridines

This isomeric system, also known as 7-azabenzofurans, has attracted significant interest in medicinal chemistry due to its diverse pharmacological properties. While still relatively rare in nature, synthetic derivatives of the furo[2,3-b]pyridine scaffold have been investigated for a range of biological activities.

Furo[3,2-c]pyridines

Similarly, the furo[3,2-c]pyridine core is another isomeric variation. Synthetic routes to this scaffold have been developed, and its derivatives have been explored for their potential biological applications.

The logical relationship between these isomeric cores is depicted in the diagram below.

logical_relationship cluster_furopyridines Furopyridine Isomeric Cores cluster_occurrence Occurrence A This compound D Natural Occurrence Not Reported A->D E Synthetic Derivatives Known A->E B Furo[2,3-b]pyridine F Some Natural & Many Synthetic Derivatives B->F C Furo[3,2-c]pyridine C->F experimental_workflow start Natural Source Material (e.g., Plant, Fungus, Marine Invertebrate) extraction Solvent Extraction (e.g., MeOH, EtOAc) start->extraction Step 1 partition Liquid-Liquid Partitioning extraction->partition Step 2 chromatography Chromatographic Separation (e.g., Column, HPLC) partition->chromatography Step 3 fractions Isolation of Pure Compounds chromatography->fractions Step 4 structure Structure Elucidation fractions->structure Step 5 spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) structure->spectroscopy Spectroscopic Techniques database Database Comparison & Novelty Assessment spectroscopy->database Data Analysis end Identified Compound database->end

Initial Screening of 2,3-Dihydrofuro[2,3-c]pyridine Derivatives for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Abstract

The 2,3-dihydrofuro[2,3-c]pyridine core is a promising scaffold in medicinal chemistry, demonstrating potential as a potent inhibitor of various protein kinases implicated in oncogenesis. This technical guide provides an in-depth overview of the initial screening of this heterocyclic system for kinase inhibition, with a focus on derivatives targeting B-Raf and p21-activated kinase 4 (PAK4). We present a compilation of reported inhibitory activities, detailed experimental methodologies for kinase inhibition assays, and generalized synthetic schemes. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this field.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including metabolism, growth, differentiation, and apoptosis. Dysregulation of kinase activity is a frequent driver of cancer and other diseases, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the search for novel scaffolds with improved potency and selectivity is an ongoing effort in drug discovery.

The furo[2,3-c]pyridine moiety represents a class of heterocyclic compounds that has attracted interest for its potential to interact with the ATP-binding site of various kinases. This guide focuses on the initial evaluation of this compound and its analogs as kinase inhibitors, summarizing key findings and providing practical experimental details for researchers entering this area.

Kinase Targets and Inhibitory Activity

Initial screening efforts have identified the this compound scaffold and its derivatives as inhibitors of key oncogenic kinases, including B-Raf and PAK4.

B-Raf Inhibition

Virtual and high-throughput screening have identified furo[2,3-c]pyridine-based indanone oximes as potent and selective inhibitors of B-Raf, a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are found in a high percentage of certain cancers, most notably melanoma.

Table 1: B-Raf Kinase Inhibitory Activity of Furo[2,3-c]pyridine Derivatives

Compound IDModificationB-Raf IC50 (nM)Reference
Data not publicly available in full-text. Abstract indicates high potency.[1]
PAK4 Inhibition

A series of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives has been synthesized and evaluated as inhibitors of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell proliferation, survival, and migration.

Table 2: PAK4 Kinase Inhibitory Activity of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Derivatives

Compound IDModificationPAK4 IC50 (µM)Reference
13 Structure disclosed in publication0.38 (MIA PaCa-2 cell line)[2]
0.50 (Pan02 cell line)[2]
Additional data not publicly available in full-text.

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Below are simplified diagrams of the B-Raf and PAK4 signaling pathways.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: Simplified B-Raf/MAPK Signaling Pathway.

PAK4_Signaling_Pathway Upstream Upstream Signals (e.g., Rho GTPases, RTKs) PAK4 PAK4 Upstream->PAK4 Downstream Downstream Effectors (e.g., LIMK1, β-catenin) PAK4->Downstream Cytoskeleton Cytoskeletal Dynamics Downstream->Cytoskeleton Migration Cell Migration & Invasion Downstream->Migration Proliferation Gene Transcription & Proliferation Downstream->Proliferation

Figure 2: Overview of PAK4 Signaling Pathways.

Experimental Protocols

Detailed experimental protocols are essential for the successful screening and evaluation of kinase inhibitors. The following sections provide standardized methodologies for kinase inhibition assays.

General Synthetic Approach

While specific synthetic details for the published furo[2,3-c]pyridine inhibitors are not fully available, a generalized synthetic strategy for the furo[2,3-c]pyridine core can be proposed based on established heterocyclic chemistry.

Synthetic_Workflow Start Substituted Pyridine Precursor Step1 Introduction of Functional Group at C4 Start->Step1 Step2 Annulation of the Furan Ring Step1->Step2 Core Furo[2,3-c]pyridine Core Step2->Core Step3 Functionalization/ Derivatization Core->Step3 Final Target Kinase Inhibitor Library Step3->Final

Figure 3: Generalized Synthetic Workflow for Furo[2,3-c]pyridine Derivatives.
B-Raf Kinase Inhibition Assay Protocol (Luminescent)

This protocol is adapted from commercially available luminescent kinase assay kits.

Materials:

  • Recombinant B-Raf(V600E) enzyme

  • B-Raf substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare working solutions as per the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Enzymatic Reaction:

    • To each well of the assay plate, add the kinase assay buffer.

    • Add the test compound or DMSO (for positive and negative controls).

    • Add the B-Raf substrate.

    • Add the recombinant B-Raf enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PAK4 Kinase Inhibition Assay Protocol (Luminescent)

This protocol is based on commercially available PAK4 kinase assay kits.[3][4][5]

Materials:

  • Recombinant PAK4 enzyme

  • PAKtide (or other suitable substrate)

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Prepare all reagents, including serial dilutions of the test compounds, as described in the B-Raf assay protocol.

  • Enzymatic Reaction:

    • Set up the reaction in the assay plate by adding kinase assay buffer, test compound/DMSO, and PAKtide substrate.

    • Add the recombinant PAK4 enzyme to all wells except the negative control.

    • Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[4]

  • Signal Detection:

    • Stop the reaction and deplete ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

    • Add Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature to generate luminescence.[4]

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Determine the percent inhibition and IC50 values as described for the B-Raf assay.

Experimental Screening Workflow

A typical workflow for the initial screening of a compound library against a target kinase is depicted below.

Screening_Workflow Library Compound Library (Furo[2,3-c]pyridine derivatives) Primary Primary Screen (Single High Concentration) Library->Primary Hit_ID Hit Identification (% Inhibition > Threshold) Primary->Hit_ID Dose_Resp Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Resp SAR Structure-Activity Relationship (SAR) Analysis Dose_Resp->SAR Selectivity Selectivity Profiling (vs. Off-Target Kinases) Dose_Resp->Selectivity Lead_Opt Lead Optimization SAR->Lead_Opt Selectivity->Lead_Opt

Figure 4: General Workflow for Kinase Inhibitor Screening.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Early studies have demonstrated its potential to yield potent inhibitors of clinically relevant kinases such as B-Raf and PAK4. This technical guide provides a foundational framework for researchers interested in exploring this chemical space, offering standardized protocols for inhibition assays and a visual representation of the relevant biological pathways and experimental workflows. Further investigation, including the acquisition of more extensive structure-activity relationship data and detailed in vivo evaluation, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a heterocyclic motif of interest in medicinal chemistry due to its structural similarity to other biologically active fused pyridine systems. A thorough understanding of the physicochemical properties of its substituted analogues is crucial for the rational design and development of novel therapeutic agents. These properties, including acidity/basicity (pKa), lipophilicity (logP), solubility, and melting point, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This technical guide provides a framework for the physicochemical characterization of substituted 2,3-dihydrofuro[2,3-c]pyridines. It outlines detailed experimental protocols for the determination of key properties and presents a workflow for their computational prediction. It is important to note that, at the time of this writing, there is a limited amount of publicly available experimental physicochemical data for this specific class of compounds. The tables provided herein are structured for the compilation of such data as it becomes available through future research.

Data Presentation: Physicochemical Properties

The following tables are presented to facilitate the systematic collection and comparison of physicochemical data for substituted 2,3-dihydrofuro[2,3-c]pyridines.

Table 1: Acid Dissociation Constant (pKa) of Substituted 2,3-Dihydrofuro[2,3-c]pyridines

Compound IDSubstitution PatternpKaMethodReference
ExampleR1=H, R2=CH3Data N/APotentiometric Titration

Table 2: LogP and LogD of Substituted 2,3-Dihydrofuro[2,3-c]pyridines

Compound IDSubstitution PatternLogPMethodLogD (pH 7.4)MethodReference
ExampleR1=H, R2=CH3Data N/AShake-FlaskData N/AShake-Flask

Table 3: Solubility of Substituted 2,3-Dihydrofuro[2,3-c]pyridines

Compound IDSubstitution PatternKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)MediumReference
ExampleR1=H, R2=CH3Data N/AData N/APBS, pH 7.4

Table 4: Thermal Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines

Compound IDSubstitution PatternMelting Point (°C)MethodReference
ExampleR1=H, R2=CH3Data N/ACapillary

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the this compound scaffold, the basicity of the pyridine nitrogen is a key determinant of its ionization state at physiological pH. Potentiometric titration is a widely used and reliable method for pKa determination.[1][2]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Place a known volume of the test compound solution (e.g., 20 mL) in a thermostatted vessel (e.g., at 25 °C) with the background electrolyte.

    • If the compound is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.

    • Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the steepest portion of the titration curve (the inflection point).

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the curve. For a weak base, the equation is: pKa = pH + log([BH+]/[B]).

    • Perform the titration in triplicate to ensure reproducibility.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_compound Prepare Compound Solution (1 mM) calibrate Calibrate pH Meter prep_compound->calibrate prep_titrant Prepare Standardized Titrant (0.1 M HCl/NaOH) titrate Titrate Compound with Acid/Base prep_titrant->titrate prep_electrolyte Prepare Electrolyte (0.15 M KCl) prep_electrolyte->titrate calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa at Inflection Point plot->determine_pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of LogP by Shake-Flask Method

The partition coefficient (logP) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. It is a key measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for experimental logP determination.[3][4][5][6]

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in the phase in which it is more soluble (octan-1-ol or water).

    • Pre-saturate the octan-1-ol with water and the water with octan-1-ol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Add a known volume of the stock solution to a separating funnel containing known volumes of the pre-saturated octan-1-ol and water.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases and reach equilibrium.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase should be prepared beforehand.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Compound]octanol / [Compound]water.

    • The logP is the logarithm (base 10) of P: logP = log10(P).

    • The experiment should be performed at a controlled temperature (e.g., 25 °C) and repeated to ensure accuracy.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate Pre-saturate Octanol and Water mix Mix Compound, Octanol, and Water saturate->mix stock Prepare Compound Stock Solution stock->mix shake Shake to Equilibrium mix->shake separate Separate Phases shake->separate quantify Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate Calculate P and logP quantify->calculate

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility are important in drug discovery.[7][8][9][10]

  • Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (e.g., in DMSO). It is often used in high-throughput screening.[8][11]

  • Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with the solid phase. It is considered the "true" solubility.[7][10][11]

Methodology (Thermodynamic Solubility by Shake-Flask):

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. A filtration step may also be used.

  • Quantification:

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Reporting:

    • The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibrium Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Buffer (pH 7.4) shake Shake at Constant Temp (24-48h) add_excess->shake separate Centrifuge/Filter to Remove Solid shake->separate quantify Quantify Concentration in Supernatant (HPLC) separate->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this occurs over a narrow temperature range. The melting point provides an indication of purity and can be used for identification.[12][13][14][15]

Methodology (Capillary Method):

  • Sample Preparation:

    • Ensure the compound is a dry, finely ground powder.

    • Pack a small amount of the powder into a capillary tube (sealed at one end) to a depth of 1-2 mm.[15]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to a temperature about 20 °C below the expected melting point.

    • Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[15]

  • Observation and Reporting:

    • Record the temperature at which the first droplet of liquid appears (the lower limit of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the upper limit of the melting range).

    • The melting point is reported as this range. A narrow range (e.g., < 2 °C) is indicative of high purity.[13]

experimental_workflow_mp prep Pack Dry Sample into Capillary Tube place Place in Melting Point Apparatus prep->place heat_fast Heat Rapidly to ~20°C Below Expected M.P. place->heat_fast heat_slow Heat Slowly (1-2°C/min) heat_fast->heat_slow record_start Record Temp at First Liquid Droplet heat_slow->record_start record_end Record Temp at Complete Liquefaction record_start->record_end report Report Melting Range record_end->report

Caption: Workflow for Melting Point Determination.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models and quantum mechanical calculations are commonly employed.[16][17]

General Workflow:

  • Structure Preparation: A 2D or 3D representation of the molecule is created.

  • Descriptor Calculation: Molecular descriptors (e.g., topological, electronic, constitutional) are calculated from the molecular structure.

  • Model Application: The descriptors are used as input for a pre-trained QSPR model to predict properties like logP and solubility. For pKa, quantum mechanical methods can be used to calculate the free energy of protonation/deprotonation.[18][19]

  • Result Analysis: The predicted values are analyzed, often in comparison to a series of related compounds to understand structure-property relationships.

computational_workflow cluster_prediction Property Prediction input_structure Input 2D/3D Molecular Structure descriptor_calc Calculate Molecular Descriptors input_structure->descriptor_calc predict_logp Predict logP/Solubility (QSPR) descriptor_calc->predict_logp predict_pka Predict pKa (Quantum Mechanics) descriptor_calc->predict_pka output Predicted Physicochemical Properties predict_logp->output predict_pka->output

Caption: General Workflow for Computational Property Prediction.

Illustrative Signaling Pathway

Many heterocyclic scaffolds, including fused pyridines, are investigated as kinase inhibitors. These drugs can interfere with signaling pathways that are often dysregulated in diseases like cancer.[20][21][22][23][24] The diagram below illustrates a hypothetical signaling cascade where a this compound derivative acts as a Receptor Tyrosine Kinase (RTK) inhibitor, blocking downstream pro-proliferative and anti-apoptotic signals.

signaling_pathway cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor This compound Inhibitor Inhibitor->RTK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: Hypothetical Inhibition of an RTK Signaling Pathway.

References

A Technical Guide to Quantum Mechanical Calculations on the 2,3-Dihydrofuro[2,3-c]pyridine Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-Dihydrofuro[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in various compounds with potential therapeutic applications. A thorough understanding of its electronic and structural properties at a quantum mechanical level is crucial for rational drug design and the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to the this compound ring system. While specific experimental quantum mechanical studies on this exact fused ring system are not extensively available in current literature, this guide outlines a robust, standard computational methodology based on Density Functional Theory (DFT). It presents the expected nature of the data that would be generated and provides a clear workflow for researchers aiming to perform such calculations. The principles and protocols described herein are readily applicable to this and other related heterocyclic systems.

Introduction to the this compound System

The fusion of a dihydropyran ring with a pyridine ring creates the this compound core, a structure of interest in the development of novel therapeutic agents. Its derivatives have been noted in medicinal chemistry research, highlighting the importance of this scaffold. Quantum mechanical calculations offer a powerful, non-experimental route to elucidate the fundamental electronic structure, reactivity, and spectroscopic properties of this molecule. Such calculations can predict molecular geometries, charge distributions, frontier molecular orbitals, and vibrational frequencies, which are invaluable for understanding its interactions with biological targets.

Proposed Computational Methodology

In the absence of specific published studies on the this compound ring system, a standard and widely accepted computational protocol using Density Functional Theory (DFT) is proposed. DFT provides a good balance between computational cost and accuracy for systems of this size.

Software

A variety of quantum chemistry software packages are suitable for these calculations. Commonly used examples include:

  • Gaussian

  • ORCA

  • Q-Chem

  • NWChem

Computational Protocol

A typical workflow for quantum mechanical calculations on the this compound molecule would involve the following steps:

  • Structure Preparation : The initial 3D coordinates of the molecule can be generated using molecular building software (e.g., Avogadro, ChemDraw) and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization : A full geometry optimization should be performed to find the lowest energy conformation of the molecule. A common and reliable DFT functional for this purpose is B3LYP , paired with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.

  • Frequency Calculation : Following optimization, a frequency calculation at the same level of theory is essential. This step serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To compute thermodynamic properties (enthalpy, Gibbs free energy) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculation : Single-point energy calculations can be performed on the optimized geometry to determine various electronic properties. This includes:

    • Molecular Orbital Analysis : Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their surfaces. The HOMO-LUMO gap is a key indicator of chemical reactivity.

    • Population Analysis : Calculation of atomic charges (e.g., Mulliken, NBO) to understand the charge distribution and identify potential sites for electrophilic or nucleophilic attack.

    • Electrostatic Potential (ESP) Mapping : Visualization of the ESP on the electron density surface to identify electron-rich and electron-poor regions of the molecule.

The logical workflow for these calculations is depicted in the diagram below.

G Computational Workflow for Quantum Mechanical Analysis A 1. Initial Structure Generation (e.g., Avogadro, ChemDraw) B 2. Pre-optimization (Molecular Mechanics, e.g., MMFF94) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D 4. Frequency Calculation (Confirm Minimum, Obtain IR Spectra) C->D E 5. Single-Point Calculation (Electronic Properties) D->E F HOMO/LUMO Analysis E->F G Population Analysis (Charges) E->G H Electrostatic Potential Mapping E->H I Analysis of Results F->I G->I H->I

Caption: A generalized workflow for performing quantum mechanical calculations.

Presentation of Expected Quantitative Data

The following tables represent the type of quantitative data that would be generated from the proposed DFT calculations. The values presented are illustrative and would need to be calculated for the specific this compound molecule.

Table 1: Optimized Geometric Parameters

This table would summarize the key bond lengths and dihedral angles of the optimized molecular structure.

ParameterAtom Pair/SequenceValue (Å or °)
Bond Length C2-C3~1.54
C3-N4~1.38
N4-C5~1.33
C5-C6~1.41
C6-O1~1.37
O1-C2~1.43
Dihedral Angle C3-C2-O1-C6~0.0
C2-C3-N4-C5~180.0
Table 2: Calculated Electronic Properties

This table would present the key electronic properties derived from the single-point energy calculation.

PropertyValue (Hartree)Value (eV)
Total EnergyCalculated Value-
HOMO EnergyCalculated ValueCalculated Value
LUMO EnergyCalculated ValueCalculated Value
HOMO-LUMO Gap Calculated ValueCalculated Value
Dipole Moment (Debye)Calculated Value-
Table 3: Mulliken Atomic Charges

This table would provide the calculated partial charges on each non-hydrogen atom, offering insight into the molecule's polarity.

AtomAtom NumberMulliken Charge (e)
O1Calculated Value
C2Calculated Value
C3Calculated Value
N4Calculated Value
C5Calculated Value
C6Calculated Value
C7Calculated Value
C8Calculated Value

Visualization of Molecular Properties

Visualizations are critical for interpreting the results of quantum mechanical calculations. The following diagram illustrates the concept of mapping the electrostatic potential onto the molecule's electron density surface.

G Conceptual Diagram of an Electrostatic Potential (ESP) Map cluster_mol Molecular Structure (Electron Density Surface) cluster_legend ESP Color Legend N N C1 C N->C1 red Electron-Rich (Negative ESP) N->red O O O->red Likely location of negative potential C2 C C1->C2 C2->O C3 C blue Electron-Poor (Positive ESP) green Neutral

Caption: Visualization of electron-rich and electron-poor regions.

In a real ESP map, the surface of the molecule would be colored according to the calculated electrostatic potential. Regions of negative potential (typically shown in red/orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the this compound system, one would expect to see a significant negative potential around the nitrogen and oxygen atoms due to their high electronegativity.

Conclusion

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the 2,3-dihydrofuro[2,3-c]pyridine scaffold, a key heterocyclic core found in various biologically active molecules. The described methodology is based on a multi-step synthesis starting from N-benzenesulfonylpiperidin-4-one, as reported in the scientific literature.

Introduction

The furo[2,3-c]pyridine core and its partially saturated derivatives, such as 2,3-dihydrofuro[2,3-c]pyridines, are of significant interest in medicinal chemistry. These scaffolds are present in compounds with a range of therapeutic applications, including potential antipsychotic agents and HIV-1 protease inhibitors. The synthesis of these structures is a key step in the discovery and development of new drugs. This protocol details a reproducible, multi-step synthesis to obtain a substituted this compound.

Experimental Protocols

This synthesis involves a five-step process starting from N-benzenesulfonylpiperidin-4-one. Each step is detailed below.

Step 1: Synthesis of Ethyl 2-(1-(phenylsulfonyl)piperidin-4-ylidene)acetate

  • To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in chloroform (CHCl3), add (carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) (1.1 eq).

  • Reflux the reaction mixture for 10 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.

Step 2: Synthesis of Ethyl 2-(1-(phenylsulfonyl)-1,2,3,4-tetrahydropyridin-4-yl)acetate

  • Dissolve the α,β-unsaturated ester from Step 1 in tetrahydrofuran (THF).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • Reflux the mixture for 10 hours to induce deconjugation.

  • After cooling, quench the reaction and extract the product.

  • Purify by column chromatography to obtain the β,γ-unsaturated ester 3 .

Step 3: Synthesis of (1-(phenylsulfonyl)-1,2,3,4-tetrahydropyridin-4-yl)acetic acid

  • To a solution of the β,γ-unsaturated ester 3 in THF, add a 2N aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 15 hours to facilitate hydrolysis.

  • Acidify the reaction mixture with 2N HCl and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the carboxylic acid, which is used in the next step without further purification.

Step 4: Synthesis of 4-(phenylselanyl)-1-(phenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-furo[2,3-c]pyridin-2-one

  • Dissolve the carboxylic acid from Step 3 in THF.

  • Add phenylselenyl chloride (PhSeCl) (1.1 eq) at room temperature and stir for 2 hours.

  • Isolate the resulting selenolactone 4 after an appropriate workup and purification.

Step 5: Synthesis of 1-(phenylsulfonyl)-3,3a,6,7-tetrahydro-2H-furo[2,3-c]pyridin-2-one

  • To a solution of the selenolactone 4 in THF, add sodium periodate (NaIO4) (1.5 eq).

  • Stir the reaction at room temperature for 2 hours to effect oxidative dehydroselenylation.

  • Purify the product by column chromatography to yield the α,β-unsaturated lactone 5 .

Step 6: Synthesis of 1-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyridine

  • Cool a solution of the α,β-unsaturated lactone 5 in THF to 0 °C (ice bath).

  • Add diisobutylaluminium hydride (DIBALH) (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 5 hours.

  • Quench the reaction by the addition of 2N HCl.

  • Extract the product and purify by column chromatography to obtain the final this compound derivative 6 .

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the this compound derivative 6 .

StepProductStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
1 & 2β,γ-unsaturated ester (3 )N-benzenesulfonylpiperidin-4-one1. Ph3P=CHCO2Et2. DBU1. CHCl32. THF1. 10 h2. 10 hReflux70 (two steps)
3 & 4Selenolactone (4 )β,γ-unsaturated ester (3 )1. 2N NaOH2. PhSeClTHF1. 15 h2. 2 h1. Reflux2. rt89 (two steps)
5α,β-unsaturated lactone (5 )Selenolactone (4 )NaIO4THF2 hrt95
6This compound (6 )α,β-unsaturated lactone (5 )DIBALH, 2N HClTHF5 h0 °C87

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and a relevant biological signaling pathway.

G Experimental Workflow for the Synthesis of this compound A N-benzenesulfonyl- piperidin-4-one B Wittig Olefination & Deconjugation A->B Ph3P=CHCO2Et, DBU C β,γ-unsaturated ester (3) B->C D Hydrolysis C->D 2N NaOH E Carboxylic Acid D->E F Selenolactonization E->F PhSeCl G Selenolactone (4) F->G H Oxidative Dehydroselenylation G->H NaIO4 I α,β-unsaturated lactone (5) H->I J Reduction I->J DIBALH K This compound (6) J->K

Caption: Synthetic route to a this compound derivative.

G Potential Signaling Pathway Inhibition by Furo[2,3-c]pyridine Derivatives cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Release DA_vesicle->DA_release DA Dopamine D2R Dopamine D2 Receptor DA->D2R Binds DA_release->DA Signaling Downstream Signaling D2R->Signaling Response Psychotic Symptoms Signaling->Response Furopyridine Furo[2,3-c]pyridine Derivative Furopyridine->D2R Antagonist

Caption: Antagonism of Dopamine D2 receptors by furo[2,3-c]pyridine derivatives.

Application Notes and Protocols for 2,3-Dihydrofuro[2,3-c]pyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-c]pyridine scaffold and its derivatives have emerged as a promising class of heterocyclic compounds in oncological research. These compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical cell cycle regulators such as Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive overview of the application of 2,3-dihydrofuro[2,3-c]pyridine and its analogues in cancer cell lines, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the associated signaling pathways. While specific data for the this compound core is limited in publicly available research, this note draws upon data from closely related furopyridine derivatives to provide a thorough and relevant resource.

Data Presentation: Anticancer Activity of Furopyridine Derivatives

The following tables summarize the in vitro efficacy of various furopyridine derivatives against a panel of human cancer cell lines and their inhibitory activity against CDK2.

Table 1: Cytotoxicity of Furopyridine Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Furopyridine Derivative 14 HCT-116 (Colon)31.3 - 49.0Doxorubicin40.0
MCF-7 (Breast)19.3 - 55.5Doxorubicin64.8
HepG2 (Liver)22.7 - 44.8Doxorubicin24.7
A549 (Lung)36.8 - 70.7Doxorubicin58.1
Pyridone Derivative 1 HepG2 (Liver)4.5 ± 0.3--
Pyridine Derivative 2 HepG2 (Liver)>10--

Data for Furopyridine Derivative 14 is presented as a range from a study on a series of related compounds.[1][2]Data for Pyridone and Pyridine derivatives 1 and 2 are from a separate study on novel anticancer pyridines.[3][4]

Table 2: Inhibitory Activity of Furopyridine and Related Derivatives against CDK2

Compound IDTargetIC50 (µM)Reference CompoundReference IC50 (µM)
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) CDK2/cyclin A20.93Roscovitine0.394
Pyridone Derivative 1 CDK2/cyclin A20.57Roscovitine0.394
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) CDK2/cyclin A20.24Roscovitine0.394
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) CDK2/cyclin A20.65Roscovitine0.394
S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (11) CDK2/cyclin A20.50Roscovitine0.394

These compounds were identified as potent inhibitors of the CDK2 enzyme.[1][2][5]

Mechanism of Action: CDK2 Inhibition and Induction of Apoptosis

Furopyridine derivatives have been shown to exert their anticancer effects by targeting key regulators of the cell cycle. One of the primary mechanisms is the inhibition of CDK2. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and S phase progression. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cell proliferation.[3][4] Furthermore, this cell cycle arrest can subsequently trigger programmed cell death, or apoptosis.

CDK2_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_inhibition CDK46_CyclinD CDK4/6-Cyclin D pRB pRB CDK46_CyclinD->pRB phosphorylates E2F E2F pRB->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates S_Phase S-Phase Entry CDK2_CyclinE->S_Phase promotes Furopyridine This compound (and derivatives) Furopyridine->CDK2_CyclinE inhibits

Caption: CDK2 Inhibition by Furopyridine Derivatives.

The induction of apoptosis is a key downstream effect of CDK2 inhibition. By arresting the cell cycle, the cell's intrinsic apoptotic pathways can be activated, leading to the elimination of cancerous cells.

Apoptosis_Induction_Workflow Start Cancer Cell Treatment Treatment with This compound Start->Treatment CDK2_Inhibition CDK2 Inhibition Treatment->CDK2_Inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest CDK2_Inhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Apoptosis Induction Workflow.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.

Synthesis of Furopyridine Derivatives

Protocol: Synthesis of Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate

  • Starting Material: A suitable substituted pyridine derivative is used as the precursor.

  • Cyclization: The precursor is refluxed with sodium ethoxide.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final furo[2,3-b]pyridine derivative.[1]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivative

  • PBS, 70% Ethanol

  • RNase A, Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound for 24 hours.

  • Fixation: Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and PI. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression of proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Protein lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and untreated cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the relative expression levels of the target proteins, normalizing to a loading control like β-actin.

Conclusion

The this compound scaffold and its analogs represent a promising avenue for the development of novel anticancer therapeutics. The available data on related furopyridine derivatives strongly suggest that these compounds can effectively inhibit cancer cell proliferation through mechanisms including CDK2 inhibition, cell cycle arrest, and induction of apoptosis. The protocols outlined in this document provide a robust framework for the synthesis and comprehensive preclinical evaluation of these compounds, paving the way for further investigation and development in the field of oncology.

References

Application Notes: 2,3-Dihydrofuro[2,3-c]pyridine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dihydrofuro[2,3-c]pyridine is a heterocyclic compound belonging to the furopyridine class of molecules. While this class of compounds has been investigated for various biological activities, comprehensive studies detailing the application of the parent compound, this compound, as a fluorescent probe are not extensively available in the current scientific literature.

This document aims to provide a foundational understanding of the potential of the this compound scaffold as a basis for developing novel fluorescent probes. The information presented is based on the general photophysical properties of similar heterocyclic structures and theoretical considerations for their application in biological research and drug development. Further empirical validation is required to establish specific protocols and applications.

Theoretical Photophysical Properties

The fluorescence of a molecule like this compound is expected to be influenced by its electronic structure, specifically the π-conjugated system formed by the fusion of the furan and pyridine rings. The lone pair of electrons on the nitrogen and oxygen atoms can also play a significant role in the molecule's photophysical behavior.

Table 1: Predicted Photophysical Characteristics of this compound Derivatives

ParameterPredicted Range/ValueFactors Influencing the Parameter
Excitation Wavelength (λex) ~300 - 400 nm- Extent of π-conjugation- Presence of electron-donating or -withdrawing groups- Solvent polarity
Emission Wavelength (λem) ~350 - 500 nm- Stokes shift, influenced by molecular rigidity and excited-state geometry- Environmental factors (pH, viscosity)
Quantum Yield (ΦF) Variable (Low to Moderate)- Structural rigidity- Presence of heavy atoms- Non-radiative decay pathways
Molar Extinction Coefficient (ε) 10³ - 10⁵ M⁻¹cm⁻¹- Size of the π-conjugated system- Symmetry of the molecule

Potential Applications in Research and Drug Development

Derivatives of the this compound scaffold could be engineered to function as fluorescent probes for a variety of applications:

  • Bioimaging: By attaching specific targeting moieties, these probes could be used for the fluorescent labeling and imaging of subcellular organelles, proteins, or other biomolecules.

  • Sensing: Modifications to the core structure could make the fluorescence properties sensitive to changes in the local environment, such as pH, ion concentration, or redox state.

  • Drug Discovery: As fluorescent tags for drug molecules, they could aid in studying drug uptake, distribution, and target engagement within cells and tissues.

Experimental Protocols (Hypothetical)

The following are generalized protocols that would need to be adapted and optimized for specific derivatives of this compound developed as fluorescent probes.

Characterization of Fluorescent Properties

Objective: To determine the fundamental photophysical properties of a this compound-based probe.

Materials:

  • This compound derivative

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a series of dilutions in the desired experimental buffer (e.g., PBS) to a final concentration range of 1-10 µM.

  • Absorbance Spectrum: Record the absorbance spectrum using a UV-Vis spectrophotometer from 250 nm to 600 nm to determine the absorption maximum (λmax).

  • Excitation and Emission Spectra:

    • Set the fluorometer to scan the emission spectrum by exciting at the determined λmax.

    • Set the fluorometer to scan the excitation spectrum by fixing the emission wavelength at the determined emission maximum.

  • Quantum Yield Determination:

    • Measure the integrated fluorescence intensity and absorbance of the probe solution.

    • Use a well-characterized fluorescent standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄) for comparison.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cellular Imaging Protocol

Objective: To visualize the localization of a this compound-based probe in cultured cells.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • This compound-based fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Grow cells to a suitable confluency (e.g., 60-80%).

  • Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically 1-10 µM).

  • Remove the existing medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Remove the loading solution and wash the cells two to three times with pre-warmed PBS to remove extracellular probe.

  • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with excitation and emission filters corresponding to the probe's spectral properties.

Diagrams and Workflows

The following diagrams illustrate the conceptual workflows for the development and application of a novel fluorescent probe based on the this compound scaffold.

G cluster_dev Probe Development Workflow A Scaffold Selection (this compound) B Chemical Modification (Functionalization) A->B C Photophysical Characterization B->C D Biological Evaluation (Toxicity, Specificity) C->D D->B Optimization Loop E Optimized Probe D->E G cluster_app Cellular Imaging Application Workflow A Cell Culture Preparation B Probe Loading and Incubation A->B C Wash to Remove Excess Probe B->C D Fluorescence Microscopy C->D E Image Acquisition and Analysis D->E G cluster_pathway Hypothetical Signaling Pathway Interaction Probe Fluorescent Probe (Functionalized This compound) Receptor Cell Surface Receptor Probe->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Response Cellular Response Gene->Response

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are instrumental in the late-stage modification of complex molecules, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides detailed application notes and generalized experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on the this compound core. The protocols are based on established methodologies for related pyridine and fused-heterocyclic systems and are intended to serve as a starting point for reaction optimization.

General Mechanistic Pathway

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. The cycle is initiated by the oxidative addition of an organohalide (or triflate) to a low-valent palladium(0) complex. This is followed by transmetalation (for Suzuki, and Sonogashira), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig). The cycle is completed by reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex R-X (Oxidative Addition) Transmetalation/Coordination R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation/Coordination R'-M (Transmetalation) or Amine (Coordination) Product Product Transmetalation/Coordination->Product Reductive Elimination Product->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes

Palladium-catalyzed cross-coupling reactions on the this compound core are essential for:

  • Lead Optimization: Rapidly generating analogs with diverse substituents at various positions of the heterocyclic core to improve potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Discovery: Elaborating fragment hits by introducing larger, more complex functionalities.

  • Synthesis of Novel Scaffolds: Creating complex molecular architectures by forming key carbon-carbon and carbon-heteroatom bonds.

The choice of the specific cross-coupling reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.

  • Heck Reaction: For the arylation or vinylation of the dihydrofuran ring.

  • Sonogashira Coupling: For the introduction of alkyne moieties, which are valuable handles for further transformations (e.g., click chemistry).

  • Buchwald-Hartwig Amination: For the synthesis of arylamines, which are common pharmacophores.

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond between a halo-2,3-dihydrofuro[2,3-c]pyridine and a boronic acid or ester.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halo-furopyridine, Boronic Acid, Base, and Solvent Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Heating Heat to Specified Temperature Catalyst->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Quench Reaction and Extract Monitoring->Quench Purify Purify by Chromatography Quench->Purify

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Protocol:

  • To a reaction vessel, add the halo-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

  • Add a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and, if necessary, a ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

EntryHalide (R-X)Boronic Acid (R'-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
17-BrPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285
27-I4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene110892
35-ClPyridin-3-ylboronic acidPd₂(dba)₃/SPhos (1/2)K₃PO₄Dioxane1001678
Heck Reaction

This reaction couples the halo-2,3-dihydrofuro[2,3-c]pyridine with an alkene.

Protocol:

  • In a reaction vessel, combine the halo-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv), the alkene (1.5-2.0 equiv), and a base (e.g., Et₃N, K₂CO₃; 1.5-2.5 equiv).

  • Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Degas the mixture.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 2-5 mol%) and a phosphine ligand if required.

  • Heat the mixture (typically 80-140 °C) until completion.

  • Cool, filter off any inorganic salts, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Dry, concentrate, and purify the product by chromatography.

Quantitative Data (Representative):

EntryHalide (R-X)AlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
17-BrStyrenePd(OAc)₂ (2)Et₃NDMF1202475
27-In-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃NMP1001888
37-OTfCyclohexenePd₂(dba)₃/P(o-tol)₃ (1/2)Et₃NAcetonitrile803665
Sonogashira Coupling

This reaction introduces a terminal alkyne to the halo-2,3-dihydrofuro[2,3-c]pyridine.

Protocol:

  • To a reaction vessel, add the halo-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂; 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-5 mol%).

  • Add a suitable solvent (e.g., THF, DMF) and a base (e.g., Et₃N, diisopropylamine).

  • Degas the solution.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry, concentrate, and purify the product.

Quantitative Data (Representative):

EntryHalide (R-X)AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
17-IPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃NTHFRT695
27-BrTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF501282
37-I1-HexynePdCl₂(PPh₃)₂ (1.5)CuI (2)Et₃NTHFRT890
Buchwald-Hartwig Amination

This reaction forms a C-N bond between the halo-2,3-dihydrofuro[2,3-c]pyridine and an amine.

Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the halo-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv), the amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS; 1.2-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-3 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, SPhos; 1.5-4 mol%).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the reaction is complete.

  • Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by chromatography.

Quantitative Data (Representative):

EntryHalide (R-X)AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
17-BrMorpholinePd₂(dba)₃ (1)BINAP (2)NaOt-BuToluene1001889
27-ClAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102476
37-BrBenzylaminePd₂(dba)₃ (1.5)SPhos (3)LiHMDSToluene901685

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of the this compound scaffold. The protocols and data presented herein provide a valuable resource for researchers in drug discovery and development, enabling the efficient exploration of this important chemical space. It is important to reiterate that the provided protocols are general and may require optimization for specific substrates to achieve optimal results.

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydrofuro[2,3-c]pyridine scaffold, an isomer of 7-azaindoline, is a privileged heterocyclic motif in medicinal chemistry. Its structure, featuring a fused dihydrofuran and pyridine ring, offers a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. Derivatives of the closely related furopyridine core have demonstrated a range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] Notably, furo[2,3-c]pyridine-based compounds have been identified as potent and selective inhibitors of B-Raf kinase, a key target in cancer therapy.[4]

These application notes provide a comprehensive overview of synthetic strategies and detailed protocols for the functionalization of the pyridine ring in this compound, enabling the exploration of its chemical space for drug discovery and development.

General Considerations for Reactivity

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various functionalization reactions.

  • Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen deactivates the ring towards electrophilic attack. Reactions typically require forcing conditions, and substitution is generally directed to the C4 and C6 positions (meta to the nitrogen). The electronic influence of the fused dihydrofuran ring must also be considered.

  • Nucleophilic Aromatic Substitution (NAS): This is more favorable on the pyridine ring, especially if a good leaving group is present at the C5 or C7 position (ortho or para to the nitrogen).

  • Directed ortho-Metalation (DoM): The pyridine nitrogen can direct metalation (e.g., lithiation) to the adjacent C7 position. This is a powerful strategy for regioselective functionalization.

  • Palladium-Catalyzed Cross-Coupling: Halogenated 2,3-dihydrofuro[2,3-c]pyridines are excellent substrates for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Halogenation of the Pyridine Ring

Halogenation is a crucial first step for many subsequent functionalization reactions, particularly palladium-catalyzed cross-coupling. Bromination and iodination are the most common and synthetically useful halogenations.

Bromination

Protocol: Electrophilic Bromination of this compound

This protocol is adapted from the bromination of related heterocyclic systems.[5]

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the brominated this compound.

Iodination

Protocol: Iodination of this compound

This protocol is based on the iodination of 7-azaindole derivatives.[6]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add N-iodosuccinimide (NIS) (1.1 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the iodinated product.

Table 1: Representative Halogenation Reactions on Analogous Heterocycles

SubstrateHalogenating AgentSolventTemp. (°C)Time (h)Product PositionYield (%)Reference
7-AzaindoleNBSCHCl₃RT23-Bromo95[7]
BenzofuranBr₂CS₂-40-2,3-Dibromo adduct-[8]
1-Phenyl-7-azaindoleI₂ (with LiTMP/Zn(TMP)₂)THFRT22-Iodo92[6]

Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of the C7 position, adjacent to the pyridine nitrogen.

Protocol: Lithiation and Subsequent Electrophilic Quench

This protocol is adapted from the lithiation of 7-azaindole and related heterocycles.[9][10]

  • Preparation: In a flame-dried, two-necked flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.) dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide) (1.2 eq.) to the reaction mixture and stir at -78 °C for an additional 1-2 hours, then allow it to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Table 2: DoM and Electrophilic Quench on Related Heterocycles

SubstrateBaseElectrophileProduct PositionYield (%)Reference
2-Fluoro-3-picolineLDABenzonitrile7-Aza-2-phenylindole-[9]
2-Substituted PyridinesLDA/LTMPVarious3-SubstitutedHigh[10]
1-Phenyl-7-azaindoleLiTMPI₂2-Iodo92[6]

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated 2,3-dihydrofuro[2,3-c]pyridines serve as versatile precursors for various palladium-catalyzed cross-coupling reactions to introduce carbon and nitrogen substituents.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Protocol: Suzuki Coupling of a Halo-2,3-dihydrofuro[2,3-c]pyridine

This is a general protocol that may require optimization of the catalyst, ligand, and base for specific substrates.

  • Reaction Setup: In a reaction vessel, combine the halo-2,3-dihydrofuro[2,3-c]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a mixture of aprotic solvent (e.g., dioxane, toluene, or DME) and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Conditions: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture at 80-110 °C under an inert atmosphere for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

Protocol: Buchwald-Hartwig Amination of a Halo-2,3-dihydrofuro[2,3-c]pyridine

This protocol is adapted from the amination of halo-7-azaindoles.[11][12]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the halo-2,3-dihydrofuro[2,3-c]pyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04 eq.), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.) to a reaction tube.

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture at 80-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the aminated product.

Sonogashira Coupling (C-C Alkyne Bond Formation)

Protocol: Sonogashira Coupling of a Halo-2,3-dihydrofuro[2,3-c]pyridine

This protocol is based on standard Sonogashira coupling procedures.[13][14]

  • Reaction Setup: To a solution of the halo-2,3-dihydrofuro[2,3-c]pyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase with saturated aqueous ammonium chloride and brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseYield (%)Reference
Suzuki 2-Iodo-4-chloro-pyrrolopyridineArylboronic acidPd(dppf)Cl₂K₂CO₃-[11]
Buchwald-Hartwig 4-Chloro-7-azaindoleN-BenzylmethylamineRuPhos Pd G2/RuPhosK₃PO₄33[11]
Sonogashira o-Bromobenzyl tertiary alcoholsTerminal aryl acetylenesCuI-Good to excellent[15]

Experimental Workflow Diagram

G start This compound halogenation Halogenation (NBS or NIS) start->halogenation halo_product Halo-2,3-dihydrofuro[2,3-c]pyridine (X = Br, I) halogenation->halo_product suzuki Suzuki Coupling (R-B(OH)₂) halo_product->suzuki buchwald Buchwald-Hartwig Amination (R₂NH) halo_product->buchwald sonogashira Sonogashira Coupling (R-C≡CH) halo_product->sonogashira suzuki_product Aryl/Alkyl Substituted suzuki->suzuki_product buchwald_product Amino Substituted buchwald->buchwald_product sonogashira_product Alkynyl Substituted sonogashira->sonogashira_product

Caption: General workflow for the functionalization of this compound.

Potential Applications in Drug Discovery: Kinase Inhibition

Derivatives of the furopyridine scaffold have shown promise as inhibitors of various protein kinases.[3][16][17] For instance, furo[2,3-c]pyridine-based indanone oximes were developed as highly potent and selective inhibitors of the B-Raf kinase.[4] The B-Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the B-Raf gene are common in many cancers, making it an important therapeutic target.

Functionalization of the this compound core can be utilized to develop novel kinase inhibitors that target the ATP-binding site or allosteric pockets of kinases like B-Raf. The strategies outlined above allow for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

B-Raf Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->BRAF Inhibits

Caption: Inhibition of the B-Raf signaling pathway by a this compound derivative.

References

Application Notes & Protocols: In Vitro Assay Development for 2,3-Dihydrofuro[2,3-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a heterocyclic structure of interest in medicinal chemistry. Compounds based on this core may be developed to target a variety of proteins, including kinases, G-protein coupled receptors, and other enzymes.[1][2] A robust in vitro assay cascade is essential for characterizing the potency, selectivity, and mechanism of action of these inhibitors during the drug discovery process.[3] This document provides detailed protocols and application notes for a tiered approach to assay development, starting from initial biochemical screening and progressing to cell-based target engagement and functional assays.

The following protocols are presented with protein kinases as a primary example, as they are a major class of drug targets.[4][5] However, the principles and many of the techniques can be readily adapted for other target classes.

Phase 1: Biochemical Assays for Target Activity

Biochemical assays are the first step in evaluating the direct inhibitory effect of a compound on its purified protein target.[6] These assays are performed in a cell-free system and are crucial for initial hit identification and establishing a structure-activity relationship (SAR).[3] Luminescence-based activity assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening (HTS).[5]

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)

Principle: This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which drives a luciferase-based reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[5]

Materials:

  • Purified active kinase of interest

  • Specific peptide substrate for the kinase

  • This compound-based inhibitor (test compound)

  • Staurosporine or other known inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at determined Km concentration

  • DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Experimental Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a final assay concentration range from 100 µM to 5 nM.

  • Assay Plate Setup:

    • Add 1 µL of diluted compound or control (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition) to the appropriate wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate solution (containing the kinase and its specific substrate at their optimal concentrations in kinase buffer) to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[5]

  • Initiate Kinase Reaction: Add 5 µL of a 2X ATP solution (at the predetermined Km concentration) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[5]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition)).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).

Data Presentation: Biochemical Screening

Quantitative data from biochemical assays should be summarized in a clear, tabular format to compare the potency and selectivity of different compounds.

Table 1: Example Biochemical Data for this compound Analogs

Compound ID Target Kinase IC50 (nM) Off-Target Kinase 1 IC50 (nM) Off-Target Kinase 2 IC50 (nM) Selectivity (Fold vs. Off-Target 1)
DFP-001 15 1,500 >10,000 100
DFP-002 250 5,000 >10,000 20

| DFP-003 | 8 | 2,400 | >10,000 | 300 |

Phase 2: Cell-Based Assays for Target Engagement & Function

While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to verify that a compound can enter cells, engage its target, and exert a functional effect in a physiological context.[6][7]

Diagram: General Drug Discovery Workflow

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Lead Optimization Biochem_Screen HTS Biochemical Assay (e.g., ADP-Glo) Biochem_IC50 IC50 Determination Biochem_Screen->Biochem_IC50 Potent Hits SAR Structure-Activity Relationship (SAR) Biochem_IC50->SAR CETSA Target Engagement (e.g., CETSA) SAR->CETSA Advance Leads Phospho Functional Assay (e.g., Phosphorylation) CETSA->Phospho Viability Phenotypic Assay (e.g., MTT) Phospho->Viability Selectivity Selectivity Profiling Viability->Selectivity Confirm Mechanism Lead_Opt Lead Optimization Selectivity->Lead_Opt Tox In Vitro Toxicology Tox->Lead_Opt

Caption: High-level workflow for inhibitor characterization.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle: CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[8] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates treated with the compound to various temperatures, separating soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.[9]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • This compound-based inhibitor (test compound)

  • Vehicle control (e.g., 0.1% DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., Tris-buffered saline with 0.4% Tween 20 and inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge capable of high speed

  • Reagents for protein quantification (e.g., Western Blot antibodies, ELISA kit)

Experimental Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle control at the desired concentration (e.g., 10x the biochemical IC50) for 1-2 hours in culture medium.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells via freeze-thaw cycles or sonication.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (soluble protein fraction).

  • Heat Challenge: Aliquot the soluble lysate into separate PCR tubes for each temperature point. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Separation of Fractions: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant from each sample. Quantify the amount of the specific target protein remaining in the soluble fraction using an appropriate method like Western Blot or ELISA.

  • Data Analysis:

    • For each temperature, quantify the band intensity (Western Blot) or signal (ELISA).

    • Normalize the data to the signal from the lowest temperature point (e.g., 40°C), which is set to 100%.

    • Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples.

    • Fit the curves to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of stabilization conferred by the compound.

Diagram: CETSA® Experimental Workflow

CETSA_Workflow node_treat 1. Treat Cells (Compound vs. Vehicle) node_lyse 2. Harvest & Lyse Cells node_treat->node_lyse node_heat 3. Heat Lysate (Temperature Gradient) node_lyse->node_heat node_centrifuge 4. Centrifuge (Separate Soluble/Aggregated) node_heat->node_centrifuge node_quantify 5. Quantify Soluble Target (e.g., Western Blot) node_centrifuge->node_quantify node_plot 6. Plot Melting Curves & Determine ΔTm node_quantify->node_plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Presentation: Target Engagement

A summary table is effective for comparing the stabilizing effects of different compounds.

Table 2: Example CETSA Data for Lead Compounds

Compound ID Concentration (µM) Tm (Vehicle) (°C) Tm (Compound) (°C) Thermal Shift (ΔTm) (°C)
DFP-001 1 52.1 56.8 +4.7
DFP-003 1 52.2 58.1 +5.9

| Control | 1 | 52.1 | 52.3 | +0.2 |

Phase 3: Cytotoxicity and Functional Impact

After confirming target engagement, it is essential to assess the compound's effect on cell viability and proliferation. This helps establish a therapeutic window and ensures that the observed functional effects are not due to general toxicity.[10]

Diagram: Simplified Kinase Signaling Pathway

Signaling_Pathway Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Downstream1 Substrate 1 (Kinase) TargetKinase->Downstream1 Phosphorylates Downstream2 Substrate 2 (Transcription Factor) Downstream1->Downstream2 Phosphorylates Proliferation Cell Proliferation & Survival Downstream2->Proliferation Promotes Inhibitor DFP Inhibitor Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a kinase signaling cascade by a DFP compound.

Protocol 3: MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer or other relevant cell line

  • Complete cell culture medium

  • Test compound and vehicle control (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader (absorbance at 570 nm)

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include vehicle-only wells (100% viability) and wells with a known cytotoxic agent or no cells (background).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability: % Viability = 100 * (Abs_compound / Abs_vehicle).

  • Plot the % Viability against the logarithm of the compound concentration and fit the curve to determine the EC50 value (the concentration that reduces cell viability by 50%).

Data Presentation: Cell Viability

Table 3: Example Cell Viability Data for DFP-003

Cell Line Description EC50 (µM)
Cancer Line A (Target+) High target expression 0.55
Cancer Line B (Target-) Low target expression > 50

| Normal Fibroblast | Non-cancerous control | 25.4 |

References

Application Note: High-Throughput Screening of a 2,3-Dihydrofuro[2,3-c]pyridine Library for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry. Its structural similarity to purines and other biologically active nitrogen-containing ring systems suggests its potential as a core structure for the development of novel therapeutics. Derivatives of related furo-pyrimidine and pyrido-furo-pyrimidine systems have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2] This application note provides a comprehensive protocol for the high-throughput screening (HTS) of a this compound library to identify and characterize novel kinase inhibitors.

Screening Cascade Overview

A tiered screening approach is employed to efficiently identify and validate potent and selective kinase inhibitors from the compound library. The cascade begins with a high-throughput primary screen against a kinase of interest, followed by dose-response confirmation of hits, and subsequent secondary assays to determine selectivity and cellular activity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Secondary & Cellular Assays A This compound Library (10,000 Compounds) B Single-Concentration (10 µM) Kinase Assay (e.g., Kinase X) A->B C Dose-Response (10-point) IC50 Determination B->C Preliminary Hits (>50% Inhibition) D Confirmed Hits (IC50 < 10 µM) C->D E Kinase Selectivity Profiling (Panel of 20 Kinases) D->E F Cell-Based Assay (e.g., Cell Viability, Target Engagement) D->F G Lead Compounds E->G F->G

Caption: High-throughput screening cascade for the identification of kinase inhibitors.

Materials and Reagents

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Kinases: Recombinant human kinases (e.g., PI3K, AKT, c-Met).

  • Substrates: Specific peptide or protein substrates for each kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection Reagents: Kinase activity detection kits (e.g., ADP-Glo™, LanthaScreen™).

  • Cell Lines: Cancer cell lines relevant to the kinase target (e.g., MCF-7, A549).

  • Cell Culture Media: DMEM, RPMI-1640, supplemented with FBS and antibiotics.

  • Cell Viability Reagent: CellTiter-Glo®, MTT.

  • Microplates: 384-well and 96-well plates (white, clear, or black, as required by the assay).

  • Control Inhibitors: Known inhibitors for each target kinase (e.g., Staurosporine, Wortmannin).

Experimental Protocols

Primary High-Throughput Screen (HTS)

This protocol outlines a generic biochemical kinase assay using a luminescence-based method to measure ATP consumption (indicative of kinase activity).

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of each compound from the this compound library into a 384-well assay plate to achieve a final concentration of 10 µM. Also include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Kinase Addition: Add 5 µL of kinase solution (e.g., PI3Kα at 2 ng/µL) in assay buffer to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (e.g., 50 µM ATP and 0.2 µg/µL substrate) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of the detection reagent (e.g., ADP-Glo™ reagent) to stop the reaction and measure the remaining ATP. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Dose-Response and IC50 Determination

Compounds exhibiting >50% inhibition in the primary screen are selected for dose-response analysis to determine their potency (IC50).

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Compound Dispensing: Dispense the diluted compounds into a 384-well plate.

  • Assay Performance: Perform the kinase assay as described in the primary screen protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Results

The following tables summarize the hypothetical screening data for a representative set of hit compounds from the this compound library.

Table 1: Primary HTS and Dose-Response Data for Hit Compounds against PI3Kα

Compound ID% Inhibition @ 10 µMIC50 (µM)
DFP-00195.20.15
DFP-00288.70.89
DFP-00375.42.3
DFP-00462.18.1
DFP-00591.30.42

Table 2: Kinase Selectivity Profile of Lead Compounds

Compound IDPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)PI3Kγ IC50 (µM)AKT1 IC50 (µM)c-Met IC50 (µM)
DFP-0010.151.20.82.5> 5025.3
DFP-0050.420.553.14.7> 50> 50

Table 3: Cellular Activity of Lead Compounds in MCF-7 Breast Cancer Cells

Compound IDCell Viability GI50 (µM)
DFP-0011.8
DFP-0053.5

Signaling Pathway Context

The PI3K/AKT pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is often hyperactivated in cancer.[2] Inhibitors of this pathway are of significant therapeutic interest.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DFP DFP-001 DFP->PI3K

References

Application Notes and Protocols for the Scale-up Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,3-Dihydrofuro[2,3-c]pyridine, a heterocyclic scaffold of interest for preclinical research. Due to the limited availability of direct scale-up data, this note outlines a proposed synthetic route based on established laboratory-scale procedures for the synthesis of the corresponding aromatic furo[2,3-c]pyridine core, followed by a projected reduction step. Detailed experimental protocols for each synthetic transformation are provided, along with a summary of expected yields and reagent quantities. Furthermore, this document discusses key considerations for process scale-up and explores potential biological applications and associated signaling pathways based on the activities of structurally related furopyridine derivatives.

Introduction

Furopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Various isomers of this scaffold have been investigated for their potential as therapeutic agents, exhibiting activities such as antipsychotic[2], anti-proliferative[3], and kinase inhibitory effects. The partially saturated this compound core represents a valuable scaffold for further chemical exploration and drug development, offering a three-dimensional structure that can be advantageous for target binding.

This application note details a practical synthetic approach to this compound, designed to be amenable to scale-up for the production of sufficient quantities for preclinical evaluation. The proposed synthesis commences from the readily available N-benzenesulfonylpiperidin-4-one.[4]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a multi-step sequence, beginning with the construction of the furo[2,3-c]pyridine core, followed by a selective reduction of the furan ring.

G A N-Benzenesulfonyl -4-piperidone B α,β-Unsaturated Ester A->B Wittig Reaction C β,γ-Unsaturated Ester B->C Deconjugation D Selenolactone C->D Selenolactonization E α,β-Unsaturated Lactone D->E Oxidative Dehydroselenylation F Furo[2,3-c]pyridine-2(3H)-one E->F Reduction G Furo[2,3-c]pyridine F->G Aromatization H This compound G->H Catalytic Hydrogenation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of Ethyl 2-(1-(phenylsulfonyl)piperidin-4-ylidene)acetate (α,β-Unsaturated Ester)

To a solution of N-benzenesulfonyl-4-piperidone (1.0 eq) in chloroform (CHCl₃) is added triethyl phosphonoacetate (1.2 eq). The mixture is heated to reflux for 10 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the α,β-unsaturated ester.

Synthesis of Ethyl 2-(1-(phenylsulfonyl)-1,2,3,4-tetrahydropyridin-4-yl)acetate (β,γ-Unsaturated Ester)

The α,β-unsaturated ester (1.0 eq) is dissolved in tetrahydrofuran (THF), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) is added. The reaction mixture is heated to reflux for 10 hours. The solvent is evaporated, and the crude product is used in the next step without further purification. A two-step yield of approximately 70% from N-benzenesulfonyl-4-piperidone has been reported for this sequence.[4]

Synthesis of Selenolactone

The crude β,γ-unsaturated ester is hydrolyzed with a 2N aqueous solution of sodium hydroxide (NaOH) in THF at reflux for 15 hours. After cooling, the reaction mixture is acidified, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting carboxylic acid is dissolved in THF, and phenylselenyl chloride (PhSeCl) (1.1 eq) is added at room temperature. The reaction is stirred for 2 hours. The solvent is removed, and the crude selenolactone is obtained with a reported two-step yield of 89%.[4]

Synthesis of α,β-Unsaturated Lactone

The crude selenolactone is dissolved in THF, and sodium periodate (NaIO₄) (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the α,β-unsaturated lactone with a reported yield of 95%.[4]

Synthesis of Furo[2,3-c]pyridine-2(3H)-one

The α,β-unsaturated lactone (1.0 eq) is dissolved in a suitable solvent such as THF and cooled to 0 °C. A reducing agent, for example, diisobutylaluminium hydride (DIBAL-H) (1.1 eq), is added dropwise. The reaction is stirred for several hours and then quenched by the addition of an acidic aqueous solution. The product is extracted and purified to give the furo[2,3-c]pyridin-2(3H)-one derivative.

Synthesis of Furo[2,3-c]pyridine

The furo[2,3-c]pyridin-2(3H)-one derivative (1.0 eq) is dissolved in THF, and a strong base such as potassium tert-butoxide (t-BuOK) (2.5 eq) is added. The reaction mixture is heated to reflux for 1 hour. After completion, the reaction is quenched, and the product is extracted and purified to yield furo[2,3-c]pyridine with a reported yield of 88%.[4]

Synthesis of this compound

Furo[2,3-c]pyridine (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol. A catalyst such as 10% Palladium on carbon (Pd/C) is added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated to yield this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductReported Yield (%)[4]
1 & 2N-Benzenesulfonyl-4-piperidoneTriethyl phosphonoacetate, DBUβ,γ-Unsaturated Ester70 (two steps)
3β,γ-Unsaturated EsterNaOH, PhSeClSelenolactone89 (two steps)
4SelenolactoneNaIO₄α,β-Unsaturated Lactone95
5α,β-Unsaturated LactoneDIBAL-HFuro[2,3-c]pyridine-2(3H)-oneNot explicitly reported
6Furo[2,3-c]pyridine-2(3H)-onet-BuOKFuro[2,3-c]pyridine88
7Furo[2,3-c]pyridineH₂, Pd/CThis compoundProjected >90

Scale-up Considerations

Scaling up the synthesis of this compound from laboratory to preclinical quantities requires careful consideration of several factors:

  • Reagent Selection and Stoichiometry: Evaluate the cost and availability of all reagents for large-scale production. Optimize reagent stoichiometry to maximize yield and minimize waste.

  • Solvent Choice: Consider the safety, environmental impact, and cost of solvents. Investigate the possibility of using more benign and easily recoverable solvents.

  • Reaction Conditions:

    • Temperature Control: Exothermic or endothermic reactions will require efficient heat transfer in larger reactors.

    • Mixing: Ensure adequate mixing to maintain homogeneity and prevent localized overheating or concentration gradients.

    • Reaction Time: Monitor reaction progress closely to determine the optimal reaction time for maximizing yield and minimizing byproduct formation.

  • Work-up and Purification:

    • Extractions: Liquid-liquid extractions can become cumbersome on a large scale. Consider alternative methods like continuous extraction or centrifugation.

    • Chromatography: Purification by column chromatography is often not feasible for large quantities. Develop robust crystallization or distillation procedures for product isolation and purification.

  • Safety: Conduct a thorough safety assessment of the entire process, paying close attention to potentially hazardous reagents and reaction conditions.

Potential Biological Applications and Signaling Pathways

Based on the reported activity of related compounds, a hypothetical signaling pathway that could be modulated by a this compound derivative is the CDK2/Cyclin E pathway, which is often dysregulated in cancer.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition CDK2 CDK2 Rb Rb CDK2->Rb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 Activates E2F E2F Rb->E2F Inhibits E2F->S Promotes Transcription p21 p21 p21->CDK2 Inhibits Target This compound Derivative Target->CDK2 Inhibits

Caption: Hypothetical inhibition of the CDK2/Cyclin E pathway by a this compound derivative.

Conclusion

This application note provides a detailed, albeit projected, pathway for the scale-up synthesis of this compound. The outlined protocols and considerations are intended to serve as a foundational guide for researchers and drug development professionals. Further process optimization and safety assessments will be crucial for the successful and efficient production of this promising heterocyclic scaffold for preclinical investigations. The potential for this class of compounds to interact with key biological targets, such as kinases and CNS receptors, warrants further exploration.

References

Application Notes and Protocols for the Development of 2,3-Dihydrofuro[2,3-c]pyridine-based PROTACs Targeting B-Raf Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI. The 2,3-dihydrofuro[2,3-c]pyridine scaffold has emerged as a promising privileged structure in medicinal chemistry. Notably, furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of B-Raf kinase, a key player in the MAPK signaling pathway and a validated target in various cancers.

These application notes provide a comprehensive, albeit prospective, framework for the design, synthesis, and evaluation of this compound-based PROTACs for the targeted degradation of B-Raf.

Proposed Signaling Pathway and PROTAC Mechanism

B-Raf is a serine/threonine-protein kinase that, when mutated (e.g., V600E), becomes constitutively active, leading to uncontrolled cell proliferation and survival through the MAPK/ERK signaling cascade. A this compound-based PROTAC would function by simultaneously binding to B-Raf and an E3 ubiquitin ligase, thereby inducing the degradation of B-Raf and abrogating downstream signaling.

PROTAC_Mechanism cluster_0 PROTAC-mediated B-Raf Degradation cluster_1 Downstream Signaling Inhibition PROTAC This compound -Linker-E3 Ligase Ligand Ternary_Complex Ternary Complex (B-Raf-PROTAC-E3) PROTAC->Ternary_Complex BRaf B-Raf (POI) BRaf->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_BRaf Ubiquitinated B-Raf Ternary_Complex->Ub_BRaf Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRaf->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation MEK MEK ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Activation BRaf_active->MEK Phosphorylation

Figure 1: Proposed mechanism of a this compound-based PROTAC targeting B-Raf.

Experimental Design and Workflow

The development of a novel PROTAC follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design 1. PROTAC Design (Scaffold, Linker, E3 Ligand) Synthesis 2. Chemical Synthesis Design->Synthesis Biochemical_Assay 3. Biochemical Assays (Binding Affinity) Synthesis->Biochemical_Assay Cellular_Assay 4. Cellular Assays (Degradation, Viability) Biochemical_Assay->Cellular_Assay Mechanism_Study 5. Mechanistic Studies (Ubiquitination, Pathway Analysis) Cellular_Assay->Mechanism_Study In_Vivo 6. In Vivo Evaluation (PK/PD, Efficacy) Mechanism_Study->In_Vivo

Figure 2: General experimental workflow for PROTAC development.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for a series of this compound-based PROTACs targeting B-Raf. These tables are for illustrative purposes to guide data presentation.

Table 1: Biochemical and Cellular Activity of B-Raf PROTACs

PROTAC IDLinker Length (atoms)B-Raf Binding (Kd, nM)E3 Ligase Binding (Kd, nM)B-Raf Degradation (DC50, nM)Max Degradation (Dmax, %)Cell Viability (IC50, nM)
DFP-00185015010085120
DFP-0021055140509260
DFP-0031260160809095
DFP-00410 (PEG)52145459555

Table 2: Pharmacokinetic Properties of Lead PROTAC DFP-004

ParameterValue
Solubility (µM)75
Caco-2 Permeability (10⁻⁶ cm/s)5.2
Microsomal Stability (t½, min)120
Plasma Protein Binding (%)98.5
Bioavailability (F, %)35

Experimental Protocols

Protocol 1: Synthesis of a this compound-based PROTAC

This protocol outlines a general synthetic route. Specific reaction conditions may require optimization.

Materials:

  • Substituted this compound with a suitable functional group for linker attachment (e.g., amine, carboxylic acid).

  • Linker with appropriate terminal functional groups (e.g., N-Boc protected amino-PEG-acid).

  • E3 ligase ligand (e.g., pomalidomide or a VHL ligand) with a reactive handle.

  • Coupling reagents (e.g., HATU, HOBt).

  • Solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., silica gel, HPLC).

Procedure:

  • Linker Attachment to Scaffold:

    • Dissolve the this compound derivative and the N-protected linker in DMF.

    • Add coupling reagents and a base (e.g., DIPEA).

    • Stir at room temperature for 12-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Purify the product by column chromatography.

  • Deprotection of the Linker:

    • Dissolve the product from step 1 in DCM.

    • Add TFA to remove the Boc protecting group.

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent in vacuo.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the deprotected intermediate and the E3 ligase ligand in DMF.

    • Add coupling reagents and a base.

    • Stir at room temperature for 12-24 hours.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot for B-Raf Degradation

Materials:

  • Cancer cell line expressing B-Raf (e.g., A375 melanoma cells).

  • PROTAC stock solutions in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-B-Raf, anti-GAPDH/β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Wash again and visualize bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize B-Raf levels to the loading control.

    • Calculate the percentage of B-Raf degradation relative to the vehicle control.

    • Determine the DC50 value from a dose-response curve.

Protocol 3: Cell Viability Assay

Materials:

  • Cancer cell line (e.g., A375).

  • PROTAC stock solutions.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation:

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value from a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PROTACs targeting B-Raf kinase. The protocols and data presentation guidelines provided herein offer a structured approach for the synthesis and evaluation of such molecules. Further optimization of the linker and E3 ligase ligand will be crucial for achieving potent and selective degradation of B-Raf, ultimately leading to the development of a novel therapeutic agent for B-Raf-driven cancers.

References

Application Notes and Protocols: Click Chemistry with 2,3-Dihydrofuro[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the application of click chemistry to 2,3-Dihydrofuro[2,3-c]pyridine derivatives. This document includes synthetic protocols for the preparation of click-ready precursors, detailed methodologies for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and illustrative applications in bioconjugation and drug discovery.

Introduction

The this compound scaffold is a promising heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities. The fusion of a furan ring to a pyridine core creates a unique three-dimensional structure that can be strategically modified to interact with various biological targets. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for the late-stage functionalization of such scaffolds. This approach allows for the rapid and reliable conjugation of this compound derivatives to other molecules of interest, including biomolecules, fluorescent tags, and pharmacokinetic modifiers, thereby accelerating the drug discovery process.

Application: Bioconjugation of a this compound Derivative to a Model Peptide

A key application of click chemistry with this heterocyclic system is in the field of bioconjugation. By functionalizing the this compound core with an azide or alkyne handle, it can be readily attached to proteins, peptides, or nucleic acids that have been correspondingly modified with the complementary reactive partner. This allows for the creation of targeted therapeutic agents or molecular probes.

In this example, an alkyne-functionalized this compound derivative is conjugated to an azide-modified model peptide to demonstrate the utility of this approach for creating novel peptide-drug conjugates.

Experimental Protocols

Protocol 1: Synthesis of 5-(Prop-2-yn-1-yloxy)-2,3-dihydrofuro[2,3-c]pyridine

This protocol describes the synthesis of an alkyne-functionalized this compound, a necessary precursor for its use in click chemistry.

Materials:

  • 5-Hydroxy-2,3-dihydrofuro[2,3-c]pyridine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of 5-hydroxy-2,3-dihydrofuro[2,3-c]pyridine (1.0 eq) in acetone, add potassium carbonate (3.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (1.5 eq, 80% solution in toluene) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired product, 5-(prop-2-yn-1-yloxy)-2,3-dihydrofuro[2,3-c]pyridine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the alkyne-functionalized this compound and an azide-modified model peptide.

Materials:

  • 5-(Prop-2-yn-1-yloxy)-2,3-dihydrofuro[2,3-c]pyridine

  • Azide-modified model peptide (e.g., Azido-Gly-Arg-Gly-Asp-Ser)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified peptide (1.0 eq) in the tert-butanol/water (1:1) mixture.

  • Add the 5-(prop-2-yn-1-yloxy)-2,3-dihydrofuro[2,3-c]pyridine (1.2 eq) to the peptide solution.

  • In a separate tube, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another separate tube, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Vortex the reaction mixture gently for 1-2 minutes.

  • Allow the reaction to proceed at room temperature for 4 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired peptide-drug conjugate.

Data Presentation

EntryAlkyne ComponentAzide ComponentCatalyst SystemSolventTime (h)Yield (%)
15-(Prop-2-yn-1-yloxy)-2,3-dihydrofuro[2,3-c]pyridineAzido-Gly-Arg-Gly-Asp-SerCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)492
25-(Prop-2-yn-1-yloxy)-2,3-dihydrofuro[2,3-c]pyridineBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)298
35-(Prop-2-yn-1-yloxy)-2,3-dihydrofuro[2,3-c]pyridine1-Azido-4-fluorobenzeneCuSO₄·5H₂O / Sodium AscorbateDichloromethane/Water689

Visualization

G cluster_0 Synthesis of Alkyne-Functionalized Precursor A 5-Hydroxy-2,3-dihydrofuro[2,3-c]pyridine C Reaction Vessel (Acetone, K₂CO₃) A->C B Propargyl Bromide B->C D Reflux (12h) C->D E Workup and Purification (Column Chromatography) D->E F 5-(Prop-2-yn-1-yloxy)-2,3-dihydrofuro[2,3-c]pyridine E->F

Caption: Synthetic workflow for the preparation of the alkyne-functionalized this compound.

G cluster_1 CuAAC Bioconjugation Workflow Alkyne 5-(Prop-2-yn-1-yloxy)-2,3-dihydrofuro[2,3-c]pyridine Reaction Click Reaction (RT, 4h) Alkyne->Reaction Azide Azide-Modified Peptide Azide->Reaction Catalyst CuSO₄·5H₂O Sodium Ascorbate Catalyst->Reaction Solvent t-BuOH/H₂O (1:1) Solvent->Reaction Purification HPLC Purification Reaction->Purification Product Peptide-Drug Conjugate Purification->Product

Caption: Experimental workflow for the CuAAC-mediated bioconjugation.

Troubleshooting & Optimization

Optimizing reaction yield for 2,3-Dihydrofuro[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,3-Dihydrofuro[2,3-c]pyridine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the multi-step synthesis of furo[2,3-c]pyridine is low. How can I identify the problematic step?

A1: Low overall yield in a multi-step synthesis is a common issue. To identify the bottleneck, it is crucial to analyze the yield of each individual step. We recommend the following workflow:

G start Low Overall Yield step1 Analyze Yield of Each Step start->step1 step2 Compare with Reported Yields step1->step2 step3 Identify Step(s) with Suboptimal Yield step2->step3 step4 Consult Troubleshooting Guide for Specific Step step3->step4 end Optimized Synthesis step4->end

Caption: Workflow for identifying problematic synthetic steps.

Refer to the quantitative data tables below to compare your step-wise yields with reported values. Once the underperforming step is identified, refer to the specific troubleshooting questions below.

Q2: I am experiencing low yield in the initial Wittig olefination of N-benzenesulfonylpiperidin-4-one. What are the possible causes and solutions?

A2: The Wittig reaction is a critical step for introducing the carbon backbone. Low yields can often be attributed to the following:

  • Reagent Quality: The ylide (e.g., Ph3P=CHCO2Et) is sensitive to air and moisture. Ensure it is freshly prepared or properly stored. The starting ketone must be pure.

  • Reaction Conditions:

    • Solvent: Ensure the solvent (e.g., CHCl3) is anhydrous.

    • Temperature: Refluxing for an adequate time (e.g., 10 hours) is necessary for reaction completion.[1]

    • Base: If preparing the ylide in situ, ensure the base is strong enough and added at the correct temperature.

  • Side Reactions: The primary side products are often the phosphine oxide and unreacted starting materials.

Troubleshooting Steps:

  • Verify the purity of the N-benzenesulfonylpiperidin-4-one.

  • Use freshly prepared or properly stored ylide.

  • Ensure strictly anhydrous conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: The DBU-mediated deconjugation of the α,β-unsaturated ester results in a mixture of products. How can I improve the selectivity?

A3: The goal of this step is to isomerize the α,β-unsaturated ester to the β,γ-unsaturated ester. Incomplete conversion or side reactions can be an issue.

  • DBU Quality: Use freshly opened or properly stored 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU).

  • Reaction Time and Temperature: The reaction is typically refluxed for around 10 hours in THF.[1] Insufficient time can lead to incomplete reaction, while prolonged time might lead to other side products.

  • Purity of Starting Material: Ensure the α,β-unsaturated ester from the previous step is pure.

Optimization:

  • Monitor the reaction by TLC to avoid over-running the reaction.

  • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Q4: The cyclization step to form the lactone is not efficient. What are the alternative methods and how can I optimize the yield?

A4: The formation of the α,β-unsaturated lactone is a key ring-forming step. The choice of cyclization agent is critical.

  • Method Comparison: Two methods have been reported:

    • Iodolactonization: Treatment with I2 and NaHCO3 followed by dehydroiodination with DBU. This method has been reported to give a 35% yield over two steps.[1]

    • Phenylselenoetherification: Treatment with PhSeCl followed by oxidative dehydroselenylation with NaIO4. This method has been shown to be higher yielding at 89% and 95% for the two steps respectively.[1]

Recommendation: For higher yields, the PhSeCl/NaIO4 system is preferable.[1]

Troubleshooting the Phenylselenoetherification:

  • PhSeCl is toxic and sensitive to air and light. Handle it with care under an inert atmosphere.

  • NaIO4 must be added portion-wise to control the exothermic reaction.

  • The reaction is typically run at room temperature. Ensure the temperature does not rise significantly.

Q5: The final aromatization step to yield furo[2,3-c]pyridine is giving me a low yield. What are the critical parameters?

A5: The conversion of the reduced intermediate to the final aromatic furo[2,3-c]pyridine is sensitive to the base and reaction conditions.

  • Base: A strong base like potassium tert-butoxide (t-BuOK) is effective.[1] Ensure the t-BuOK is not old or exposed to moisture.

  • Solvent: Anhydrous THF is a suitable solvent.[1]

  • Temperature: The reaction is typically run at reflux.[1]

Troubleshooting:

  • Use freshly sublimed or new t-BuOK.

  • Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

  • Monitor the reaction progress by TLC to determine completion.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of furo[2,3-c]pyridine.

Table 1: Synthesis of β,γ-Unsaturated Ester (3)

Step Reagents Solvent Time (h) Temperature Yield (%) Reference
Wittig Olefination Ph3P=CHCO2Et CHCl3 10 Reflux 70 (two steps) [1]

| Deconjugation | DBU | THF | 10 | Reflux | | |

Table 2: Lactone (5) Formation

Method Reagents Solvent Yield (%) Reference
Iodolactonization/Dehydroiodination I2, NaHCO3; then DBU MeCN 35 (two steps) [1]

| Phenylselenoetherification/Oxidative Dehydroselenylation | PhSeCl; then NaIO4 | THF | 89 and 95 (two steps) |[1] |

Table 3: Synthesis of Furo[2,3-c]pyridine (1)

Step Reagents Solvent Time (h) Temperature Yield (%) Reference
Reduction of Lactone (5) DIBALH THF 5 Ice Bath 87 [1]

| Aromatization of (6) | t-BuOK | THF | 1 | Reflux | 88 |[1] |

Experimental Protocols

Protocol 1: Synthesis of β,γ-Unsaturated Ester (3)

  • Wittig Olefination: A solution of N-benzenesulfonylpiperidin-4-one (2) and Ph3P=CHCO2Et in CHCl3 is refluxed for 10 hours.

  • Deconjugation: After completion of the Wittig reaction, the solvent is evaporated. The resulting α,β-unsaturated ester is dissolved in THF, and DBU is added. The mixture is then refluxed for 10 hours to yield the β,γ-unsaturated ester (3).[1]

Protocol 2: Synthesis of α,β-Unsaturated Lactone (5) via Phenylselenoetherification

  • Hydrolysis: The β,γ-unsaturated ester (3) is hydrolyzed using a 2N NaOH solution in THF at reflux for 15 hours to afford the corresponding carboxylic acid.

  • Cyclization: Without purification of the acid, PhSeCl is added to the solution in THF at room temperature. The reaction is stirred for 2 hours.

  • Oxidative Dehydroselenylation: After the formation of the selenolactone, NaIO4 is added to the reaction mixture in THF at room temperature and stirred for 2 hours to yield the α,β-unsaturated lactone (5).[1]

Protocol 3: Synthesis of Furo[2,3-c]pyridine (1)

  • Reduction: The α,β-unsaturated lactone (5) is dissolved in THF and cooled in an ice bath. 1.1 equivalents of DIBALH are added, and the reaction is stirred for 5 hours. An acidic work-up yields the reduced intermediate (6).[1]

  • Aromatization: The intermediate (6) is dissolved in THF, and t-BuOK is added. The mixture is refluxed for 1 hour to yield the final product, furo[2,3-c]pyridine (1).[1]

Visualizations

G cluster_0 Synthesis of Furo[2,3-c]pyridine Ketone (2) Ketone (2) Unsaturated Ester (3) Unsaturated Ester (3) Ketone (2)->Unsaturated Ester (3) Wittig & DBU Acid Acid Unsaturated Ester (3)->Acid Hydrolysis Lactone (5) Lactone (5) Acid->Lactone (5) PhSeCl/NaIO4 Reduced Intermediate (6) Reduced Intermediate (6) Lactone (5)->Reduced Intermediate (6) DIBALH Furo[2,3-c]pyridine (1) Furo[2,3-c]pyridine (1) Reduced Intermediate (6)->Furo[2,3-c]pyridine (1) t-BuOK G cluster_1 Troubleshooting Low Yield Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Verify Anhydrous Conditions Verify Anhydrous Conditions Low Yield->Verify Anhydrous Conditions Optimize Reaction Time & Temp Optimize Reaction Time & Temp Low Yield->Optimize Reaction Time & Temp Monitor with TLC Monitor with TLC Low Yield->Monitor with TLC Improved Yield Improved Yield Check Reagent Purity->Improved Yield Verify Anhydrous Conditions->Improved Yield Optimize Reaction Time & Temp->Improved Yield Monitor with TLC->Improved Yield

References

Navigating the Solubility Maze: A Technical Guide for 2,3-Dihydrofuro[2,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the promising 2,3-Dihydrofuro[2,3-c]pyridine class of compounds, achieving adequate aqueous solubility is a critical yet often challenging step. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues encountered during preclinical development.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you might encounter in the lab and offers a structured approach to resolving them.

Scenario 1: My this compound compound shows extremely low aqueous solubility (<10 µg/mL). Where do I start?

Low intrinsic solubility is a common characteristic of many heterocyclic compounds. The fused ring system of this compound contributes to its lipophilicity. A systematic approach to solubility enhancement is recommended.

Initial Steps:

  • pH Modification: The pyridine nitrogen in the scaffold provides a handle for pH-dependent solubility.

    • Question: Is your compound acidic, basic, or neutral?

    • Action: Determine the pKa of your compound. For basic compounds, acidification of the medium will lead to protonation of the pyridine nitrogen, forming a more soluble salt.

    • Troubleshooting:

      • Precipitation upon pH adjustment: This may indicate that the salt form has limited solubility or that the compound is unstable at that pH. Experiment with a range of pharmaceutically acceptable acids (e.g., HCl, tartaric acid, citric acid) and different counter-ions.

      • No significant solubility improvement: The intrinsic insolubility of the neutral form might be too high to overcome with pH adjustment alone.

  • Cosolvents: Using a water-miscible organic solvent can significantly improve solubility.

    • Question: Have you tried using cosolvents?

    • Action: Screen a panel of common pharmaceutical cosolvents.

    • Troubleshooting:

      • Compound precipitates upon dilution: This is a common issue. The key is to find a cosolvent system that maintains solubility upon dilution in aqueous media. A cosolvent screening study is crucial. See the detailed protocol below.

      • Toxicity concerns with the cosolvent: For in vivo studies, select biocompatible cosolvents.

Scenario 2: I've tried pH adjustment and cosolvents, but the solubility is still not sufficient for my in vivo studies.

If initial approaches are insufficient, more advanced formulation strategies are necessary.

Advanced Strategies:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate and apparent solubility.

    • Question: Is your compound amenable to solid dispersion?

    • Action: Screen various polymers and preparation methods (solvent evaporation, melt extrusion).

    • Troubleshooting:

      • Compound recrystallizes over time: This is a stability issue. The choice of polymer is critical to inhibit recrystallization. Amorphous solid dispersions can be physically unstable. Proper polymer selection and drug-to-polymer ratio are key.

      • Low drug loading: Achieving a high drug load while maintaining an amorphous state can be challenging.

  • Cyclodextrin Complexation: Encapsulating the lipophilic compound within the hydrophobic cavity of a cyclodextrin can dramatically increase its aqueous solubility.

    • Question: Have you considered forming an inclusion complex?

    • Action: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin).

    • Troubleshooting:

      • Limited solubility enhancement: The stoichiometry of the complex and the binding constant are important factors. A phase solubility study is recommended to determine the optimal cyclodextrin and concentration.

      • Nephrotoxicity concerns with cyclodextrins: While generally safe, high concentrations of some cyclodextrins can be problematic. Modified cyclodextrins like HP-β-CD and SBE-β-CD have improved safety profiles.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.

    • Question: Is particle size reduction a viable option?

    • Action: Investigate wet milling or high-pressure homogenization techniques to produce a nanosuspension.

    • Troubleshooting:

      • Particle aggregation: Stabilizers (surfactants or polymers) are essential to prevent the nanoparticles from clumping together.

      • Physical instability (crystal growth): This can occur during storage. The choice of stabilizer and processing parameters are critical for long-term stability.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for a cosolvent screen for a novel this compound derivative?

    • A1: A good initial screen would include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N,N-dimethylacetamide (DMA). Start with binary mixtures with water and progress to ternary systems if needed.

  • Q2: How does the substitution pattern on the this compound ring affect solubility?

    • A2: While specific data for this scaffold is limited, general principles of medicinal chemistry apply. Introducing polar functional groups (e.g., amines, hydroxyls, morpholino groups) is a common strategy to increase aqueous solubility. For instance, in the related thieno[2,3-b]pyridine series, adding a morpholine moiety increased solubility by three orders of magnitude. Conversely, adding lipophilic groups will likely decrease solubility.

  • Q3: Can I predict which solubility enhancement technique will be most effective for my compound?

    • A3: While in silico tools can provide some guidance based on the physicochemical properties of your compound (e.g., logP, melting point), experimental screening is essential. A tiered approach, starting with simpler methods like pH modification and cosolvents before moving to more complex formulations, is often the most efficient.

  • Q4: What are the regulatory considerations when using these solubility enhancement techniques?

    • A4: All excipients used in your formulation must be of pharmaceutical grade and listed in the FDA's Inactive Ingredient Database for the intended route of administration. The safety of the chosen excipients at the required concentrations will be a key part of your regulatory submission.

Data Presentation: Comparative Solubility Enhancement

The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble compounds, providing a general reference for what to expect.

Solubility Enhancement TechniqueTypical Fold Increase in SolubilityKey Considerations
pH Adjustment 10 - 1,000Requires an ionizable group; potential for precipitation.
Cosolvents 10 - 5,000Simple to prepare; potential for precipitation upon dilution.
Solid Dispersions 10 - 20,000Significant enhancement; potential for physical instability.
Cyclodextrin Complexation 10 - 25,000High efficiency; potential for toxicity at high concentrations.
Nanosuspensions 50 - 1,000 (dissolution rate)Increases dissolution velocity; requires specialized equipment.

Note: The actual fold increase is highly dependent on the specific compound and the formulation components.

Experimental Protocols

Protocol 1: Cosolvent Solubility Screening

Objective: To determine the solubility of a this compound compound in various cosolvent/water mixtures.

Materials:

  • This compound compound

  • Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N,N-Dimethylacetamide (DMA)

  • Deionized water

  • Vials, magnetic stirrer, analytical balance, HPLC system

Procedure:

  • Prepare stock solutions of the compound in each pure cosolvent at a high concentration (e.g., 10-50 mg/mL).

  • Create a series of cosolvent/water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v cosolvent in water).

  • Add an excess amount of the compound to each cosolvent/water mixture in a vial.

  • Equilibrate the samples by stirring at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the solubility (in mg/mL or µg/mL) against the percentage of cosolvent.

Protocol 2: Phase Solubility Study with Cyclodextrins

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of a this compound compound.

Materials:

  • This compound compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials, shaker, analytical balance, HPLC system

Procedure:

  • Prepare a series of aqueous solutions of the cyclodextrin in PBS at different concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Shake the vials at a constant temperature (e.g., 25 °C) for 48-72 hours to reach equilibrium.

  • Centrifuge the samples to separate the undissolved compound.

  • Filter the supernatant through a 0.22 µm filter.

  • Dilute the filtrate and analyze the concentration of the dissolved compound by HPLC.

  • Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. A linear plot (Type A) indicates the formation of a 1:1 soluble complex.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_tier1 Tier 1: Simple Approaches cluster_tier2 Tier 2: Advanced Formulations cluster_end Outcome start Poorly Soluble Compound (<10 µg/mL) ph_mod pH Modification start->ph_mod Ionizable? cosolvent Cosolvent Screening start->cosolvent solid_disp Solid Dispersion ph_mod->solid_disp Insufficient cyclo Cyclodextrin Complexation ph_mod->cyclo Insufficient nano Nanosuspension ph_mod->nano Insufficient success Target Solubility Achieved ph_mod->success Sufficient Solubility cosolvent->solid_disp Insufficient cosolvent->cyclo Insufficient cosolvent->nano Insufficient cosolvent->success Sufficient Solubility solid_disp->success cyclo->success nano->success

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

signaling_pathway cluster_compound Compound cluster_cyclodextrin Solubilizing Agent cluster_complex Resulting Complex compound This compound (Lipophilic Core) inclusion_complex Soluble Inclusion Complex compound->inclusion_complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->inclusion_complex Forms Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Technical Support Center: NMR Peak Assignment for 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignments for 2,3-Dihydrofuro[2,3-c]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected proton (¹H) and carbon (¹³C) NMR chemical shift ranges for the this compound core structure?

A1: Precise chemical shifts can vary depending on the solvent and substituents. However, based on the analysis of related structures, the following are predicted ranges for the unsubstituted this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2CH₂3.20 - 3.40 (t)25 - 35Aliphatic CH₂ adjacent to another CH₂ and a furan oxygen.
3CH₂4.60 - 4.80 (t)70 - 75Aliphatic CH₂ adjacent to an oxygen and a pyridine ring.
4CH7.00 - 7.20 (d)120 - 125Aromatic proton on the pyridine ring.
5CH7.80 - 8.00 (dd)135 - 140Aromatic proton on the pyridine ring.
7CH8.30 - 8.50 (d)145 - 150Aromatic proton alpha to the nitrogen in the pyridine ring.
3aC-125 - 130Quaternary carbon at the fusion of the two rings.
7aC-155 - 160Quaternary carbon at the fusion of the two rings, adjacent to nitrogen.

Note: This is a predicted dataset for illustrative purposes. Actual chemical shifts may vary.

Q2: I am seeing overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve these?

A2: Overlapping aromatic signals are a common issue. To resolve them, you can:

  • Utilize 2D NMR Spectroscopy: A COSY experiment will show correlations between coupled protons, helping to identify adjacent protons on the pyridine ring.

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts and potentially resolve the overlap.

  • Increase the Spectrometer Field Strength: A higher field spectrometer will provide better signal dispersion.

Q3: The methylene protons at positions 2 and 3 are showing complex splitting patterns. Why is this?

A3: The protons on the dihydrofuran ring are diastereotopic, meaning they are in different chemical environments. This can lead to more complex splitting than simple triplets, especially if there is restricted rotation or if the molecule is chiral. In the case of this compound, the protons at C-2 and C-3 are expected to be triplets due to coupling with their adjacent methylene groups. However, long-range coupling to the pyridine ring protons might introduce further complexity.

Troubleshooting Guides

Problem 1: Difficulty in distinguishing between the aromatic protons (H-4, H-5, and H-7).

Solution Workflow:

  • Examine the ¹H NMR Spectrum:

    • The proton at H-7, being alpha to the nitrogen, is expected to be the most downfield (8.30 - 8.50 ppm).

    • The protons at H-4 and H-5 will be more upfield. Look for their characteristic splitting patterns (doublet for H-4 and doublet of doublets for H-5).

  • Perform a COSY Experiment:

    • A cross-peak between two signals will confirm they are on adjacent carbons. You should expect to see a correlation between H-4 and H-5.

  • Utilize an HMBC Experiment:

    • Look for long-range correlations (2-3 bonds) between the protons and carbons. For example, H-7 should show a correlation to the quaternary carbon C-3a. H-4 should show a correlation to the quaternary carbon C-7a.

Problem 2: Ambiguous assignment of the methylene protons (H-2 and H-3).

Solution Workflow:

  • Analyze the ¹H NMR Spectrum:

    • The protons at C-3 are adjacent to the electron-withdrawing pyridine ring and the furan oxygen, so they are expected to be more downfield (4.60 - 4.80 ppm) compared to the protons at C-2 (3.20 - 3.40 ppm).

  • Run an HSQC Experiment:

    • This experiment will directly correlate each proton signal to its attached carbon. This will allow you to assign the corresponding ¹³C signals for C-2 and C-3 based on the proton assignments.

  • Confirm with an HMBC Experiment:

    • The H-3 protons should show a correlation to the aromatic carbon C-4 and the quaternary carbon C-3a.

    • The H-2 protons should show a correlation to the carbon C-3.

Experimental Protocols

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A standard gradient-selected COSY (gCOSY) pulse sequence is recommended. The presence of a cross-peak between two proton signals indicates that they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached carbons (¹JCH). It is invaluable for assigning carbon signals based on their known proton assignments. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). It is crucial for identifying connectivity across quaternary carbons and for piecing together the carbon skeleton. The long-range coupling delay should be optimized (typically around 8-10 Hz) to observe these correlations.

Visualization of Troubleshooting Workflow

Caption: A logical workflow for the complete ¹H and ¹³C NMR peak assignment of this compound using a combination of 1D and 2D NMR experiments.

Identification of side products in 2,3-Dihydrofuro[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2,3-Dihydrofuro[2,3-c]pyridine and its derivatives.

Troubleshooting Guides & FAQs

Our guides are designed to address specific issues encountered during experimental procedures.

Q1: I am attempting the synthesis of a this compound derivative via an acid-catalyzed Pictet-Spengler reaction and have isolated a significant, unexpected side product. How can I identify it?

A1: A common side product in the acid-catalyzed Pictet-Spengler reaction of furan-containing amines is the formation of a 1,4-diketone due to the acid-catalyzed hydrolysis of the furan ring.[1][2][3][4] In the synthesis of tetrahydrofuro[3,2-c]pyridines, a related bicyclic system, the formation of 3-(2-oxopropyl)piperidin-4-one has been observed as a major byproduct.[1][2][4]

Identification Workflow:

To confirm the identity of this side product, a systematic analytical approach is recommended.

dot

Side_Product_Identification cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Workflow cluster_confirmation Confirmation & Mitigation start Crude Reaction Mixture TLC 1. TLC Analysis (Note unexpected spots) start->TLC Initial Check Column 2. Column Chromatography (Isolate side product) TLC->Column Separation NMR 3. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Column->NMR Structural Analysis MS 4. Mass Spectrometry (Determine molecular weight) NMR->MS Molecular Formula FTIR 5. FTIR Spectroscopy (Identify functional groups, e.g., C=O) MS->FTIR Functional Groups Structure Structure Elucidation (Confirm 1,4-diketone) FTIR->Structure Final Confirmation Optimize Reaction Optimization (e.g., milder acid, shorter reaction time) Structure->Optimize Feedback Loop

Caption: Workflow for the Identification of Synthesis Side Products.

Q2: My reaction mixture from a Bischler-Napieralski cyclization to form a dihydrofuropyridine has resulted in significant tarring and a low yield of the desired product. What could be the cause and how can I minimize it?

A2: The Bischler-Napieralski reaction, especially when applied to substrates like 2-(furan-2-yl)ethanamine, is known to be sensitive to acidic conditions, which can lead to substantial tarring of the reaction mixture.[5] This is often due to the instability of the intermediate dihydrofuro[3,2-c]pyridines in strong acid.[5] Another potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, although this is more commonly observed with different substrates.[6]

Mitigation Strategies:

  • Milder Reagents: Consider using milder dehydrating agents than the traditional phosphorus pentoxide or phosphoryl chloride.

  • Temperature Control: Carefully control the reaction temperature, as higher temperatures can promote decomposition and tar formation.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to harsh acidic conditions.

  • Alternative Synthetic Routes: If tarring remains a significant issue, exploring alternative synthetic strategies that do not require strongly acidic conditions may be beneficial.

Q3: What are some general classes of side products I should be aware of in palladium-catalyzed cross-coupling reactions used to synthesize substituted furopyridines?

A3: While specific side products are highly dependent on the substrates and reaction conditions, some general classes of impurities can be anticipated in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira):

  • Homocoupling Products: Formation of dimers of the starting materials (e.g., aryl-aryl or alkyne-alkyne).

  • Dehalogenation/Protodeborylation: Loss of the halide or boronic acid/ester group from the starting material, replacing it with a hydrogen atom.

  • Isomerization: In Heck-type reactions involving double bonds, isomerization of the double bond position can occur.

  • Ligand-Related Byproducts: Decomposition or side reactions of the phosphine ligands can introduce phosphorus-containing impurities.

Careful monitoring of the reaction by TLC or LC-MS and thorough purification, typically by column chromatography, are essential to remove these impurities.

Quantitative Data Summary

The following table summarizes the reported yields of a potential side product observed during the Pictet-Spengler synthesis of a related tetrahydrofuro[3,2-c]pyridine system under specific acidic conditions. This highlights how reaction conditions can influence the formation of byproducts.

Starting AldehydeAcidSolventTemperature (°C)Desired Product Yield (%)1,4-Diketone Side Product Yield (%)Reference
4-(Methylthio)benzaldehydeHClAcetonitrile/Acetic Acid70Major ProductMinor Product[4]
4-(Methylthio)benzaldehydeHClAcetic AcidRefluxMinor ProductMajor Product [2][4]

Experimental Protocols

Protocol 1: General Procedure for the Identification of a 1,4-Diketone Side Product

  • Isolation:

    • Following the reaction work-up, concentrate the crude product under reduced pressure.

    • Subject the crude mixture to column chromatography on silica gel. Use a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to separate the desired product from the more polar side product.

    • Collect the fractions containing the side product, as identified by thin-layer chromatography (TLC).

  • Characterization:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the isolated side product.

    • NMR Spectroscopy:

      • Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H NMR and ¹³C NMR spectra. Look for characteristic signals of a ketone (δ ~200-210 ppm in ¹³C NMR) and the absence of furan protons.

      • Perform 2D NMR experiments such as COSY and HSQC to establish the connectivity of protons and carbons and confirm the piperidinone structure.

    • FTIR Spectroscopy: Acquire an infrared spectrum. A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of a ketone carbonyl group.

Signaling_Pathway cluster_reaction Pictet-Spengler Reaction cluster_pathways Reaction Pathways cluster_products Products Reactants Furan-containing Amine + Aldehyde Intermediate Iminium Intermediate Reactants->Intermediate Condensation Desired_Pathway Intramolecular Cyclization Intermediate->Desired_Pathway Side_Pathway Acid-Catalyzed Furan Hydrolysis Intermediate->Side_Pathway Desired_Product This compound Desired_Pathway->Desired_Product Side_Product 1,4-Diketone (e.g., 3-(2-oxopropyl)piperidin-4-one) Side_Pathway->Side_Product

References

Technical Support Center: Purification of Polar 2,3-Dihydrofuro[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar 2,3-Dihydrofuro[2,3-c]pyridine derivatives. The following information is designed to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound derivatives?

A1: Due to their inherent polarity and the presence of a basic nitrogen atom, these compounds often exhibit problematic behavior during purification. Common challenges include poor solubility in less polar organic solvents, strong binding to silica gel leading to streaking or complete retention on the column, and potential for decomposition on acidic stationary phases.

Q2: What is the recommended first-pass purification strategy for these compounds?

A2: For initial purification, flash column chromatography on silica gel is often the first method attempted due to its simplicity and scalability. However, careful selection of the mobile phase is crucial. A gradient elution starting with a less polar solvent system and gradually increasing polarity is recommended. For particularly polar compounds, alternative stationary phases or chromatography techniques may be necessary from the outset.

Q3: When should I consider using a purification technique other than standard silica gel chromatography?

A3: You should consider alternative techniques if you observe any of the following:

  • The compound does not move from the baseline (Rf = 0) even with highly polar solvent systems (e.g., 100% ethyl acetate or dichloromethane/methanol mixtures).[1]

  • Significant streaking of the product spot on TLC, which cannot be resolved by modifying the solvent system.[2]

  • Evidence of product decomposition on the TLC plate or during the column run.[1]

  • The impurities are very close in polarity to the desired compound, and adequate separation cannot be achieved on silica gel.

Q4: What are the most common alternative purification methods for highly polar this compound derivatives?

A4: Common alternatives include:

  • Reverse-Phase Chromatography (e.g., C18 silica): This technique uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is particularly effective for highly polar compounds that are poorly retained on normal-phase silica.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica, diol, or amino-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This method is well-suited for the separation of very polar and hydrophilic compounds.[3][4][5]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be effective for these basic pyridine derivatives.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both normal-phase and reverse-phase prep-HPLC can offer high-resolution separations for challenging mixtures.[3]

  • Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an excellent and often simple method for obtaining highly pure crystalline material.[6][7]

Troubleshooting Guides

Troubleshooting Flash Column Chromatography (Normal Phase)
Problem Possible Cause(s) Suggested Solution(s)
Compound stays at the baseline (Rf ≈ 0) The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol mixture).- Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide in methanol to the eluent to improve the elution of basic compounds.[1][2]- Consider switching to a more polar stationary phase like alumina (neutral or basic) or using reverse-phase chromatography.
Compound streaks badly on TLC and column - The compound is highly polar and interacts too strongly with the silica gel.- The compound may be a salt or have acidic/basic properties leading to non-ideal interactions.- The sample is overloaded on the column.- Add a basic modifier (triethylamine or ammonium hydroxide) to the eluent to suppress interactions with acidic silanol groups.[2]- Use a different stationary phase such as alumina or deactivated silica gel.[1]- Ensure the sample is fully dissolved in the loading solvent and consider dry loading the sample onto the column.- Reduce the amount of sample loaded onto the column.
Product decomposes on the column The compound is unstable on the acidic silica gel.- Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if decomposition spots appear.[8]- Deactivate the silica gel by pre-treating it with a solution of the eluent containing a basic modifier.- Use a less acidic stationary phase like neutral alumina.[1]
Poor separation of closely eluting impurities The selectivity of the solvent system is not optimal.- Try a different solvent system with similar polarity but different solvent properties (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).- Run a shallower solvent gradient to improve resolution.- Consider using preparative HPLC for better separation efficiency.
Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling - The solution is not supersaturated (too much solvent was added).- The compound is very soluble in the solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then try cooling again.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then warm to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.- Use a lower-boiling point solvent.- Add slightly more solvent before heating to dissolve the compound.- Try a different solvent or a mixed solvent system.
Low recovery of purified product The compound has significant solubility in the cold solvent.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer).- Minimize the amount of hot solvent used to dissolve the initial solid.- After filtering the crystals, wash them with a minimal amount of ice-cold solvent.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation. For polar, basic compounds, consider adding 0.5-2% triethylamine or a 1-10% solution of 10% ammonium hydroxide in methanol to your eluent.[1][2]

  • Column Packing:

    • Select a column with a diameter appropriate for the amount of sample to be purified (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude sample weight).[9]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder is then carefully added to the top of the column. This method is preferred for samples with poor solubility in the eluent.

  • Elution:

    • Carefully add the eluent to the top of the column without disturbing the sand layer.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[6] Test small amounts of the crude product in various solvents to find a suitable one. If a single solvent is not ideal, a mixed-solvent system can be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.

Visualizations

Purification_Strategy_Selection start Crude Polar This compound Derivative tlc Perform TLC Analysis (e.g., DCM/MeOH, EtOAc/Hexanes +/- triethylamine) start->tlc decision_rf Rf > 0 and good spot shape? tlc->decision_rf flash_chrom Flash Column Chromatography (Silica Gel) decision_rf->flash_chrom Yes decision_streaking Significant Streaking or Rf = 0? decision_rf->decision_streaking No pure_product Pure Product flash_chrom->pure_product alternative_methods Consider Alternative Methods decision_streaking->alternative_methods Yes reverse_phase Reverse-Phase Chromatography (C18) alternative_methods->reverse_phase hilic HILIC alternative_methods->hilic recrystallization Recrystallization alternative_methods->recrystallization reverse_phase->pure_product hilic->pure_product recrystallization->pure_product

Caption: Workflow for selecting a purification strategy.

Column_Chromatography_Troubleshooting start Column Chromatography Issue decision_issue What is the problem? start->decision_issue no_elution Compound not eluting (Rf = 0) decision_issue->no_elution No Elution streaking Streaking decision_issue->streaking Streaking decomposition Decomposition decision_issue->decomposition Decomposition solution_no_elution Increase eluent polarity Add basic modifier (TEA/NH4OH) Switch to Alumina or Reverse Phase no_elution->solution_no_elution solution_streaking Add basic modifier Use Alumina or deactivated silica Dry load sample Reduce sample load streaking->solution_streaking solution_decomposition Use deactivated silica Use neutral Alumina Check compound stability pre-column decomposition->solution_decomposition

Caption: Troubleshooting guide for flash column chromatography.

Recrystallization_Workflow start Impure Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool slowly to room temperature, then ice bath hot_filtration->cool decision_crystals Crystals form? cool->decision_crystals collect_crystals Collect crystals by vacuum filtration decision_crystals->collect_crystals Yes troubleshoot Troubleshoot: - Evaporate some solvent - Add anti-solvent - Scratch flask - Add seed crystal decision_crystals->troubleshoot No pure_crystals Pure Crystals collect_crystals->pure_crystals troubleshoot->cool

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Overcoming Poor Reactivity in Coupling Reactions with 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving 2,3-Dihydrofuro[2,3-c]pyridine. Due to the inherent electronic properties of the pyridine moiety, this substrate can exhibit poor reactivity in common cross-coupling reactions. This guide offers strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often a challenging substrate in palladium-catalyzed coupling reactions?

A1: The primary challenge arises from the pyridine nitrogen atom within the heterocyclic core. This nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem" in broader contexts, can significantly hinder the catalytic cycle and result in low to no product yield. The electron-deficient nature of the pyridine ring can also affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Q2: What are the most common coupling reactions attempted with this scaffold?

A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing such heterocyclic systems are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of novel drug candidates and functional materials.

Q3: Are there specific positions on the this compound ring that are more susceptible to poor reactivity?

A3: Positions on the pyridine ring, particularly those adjacent to the nitrogen (e.g., C4 and C7 if substituted with a leaving group), are most likely to be affected by the "2-pyridyl problem". The proximity of the nitrogen lone pair can facilitate catalyst inhibition.

Q4: What are the initial signs of a failed or poorly performing coupling reaction with this substrate?

A4: Common indicators include:

  • Low or no conversion of starting material: The most obvious sign is the recovery of a significant amount of the starting this compound derivative.

  • Formation of side products: Protodeboronation (in Suzuki reactions) or homocoupling of the coupling partner are common side reactions.

  • Inconsistent results: High variability in yields between seemingly identical reaction setups can point towards issues with catalyst activity and stability.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

This is the most common issue, often attributed to catalyst inhibition and/or slow transmetalation.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst ligand Select Appropriate Ligand catalyst->ligand Bulky, electron-rich phosphines end Improved Yield catalyst->end base Screen Different Bases ligand->base Weaker, non-coordinating bases ligand->end solvent Vary Solvent System base->solvent Aprotic polar solvents base->end boron Consider Boronic Acid/Ester Stability solvent->boron Use boronate esters (e.g., pinacol) solvent->end temp Adjust Reaction Temperature boron->temp Incremental increase boron->end temp->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Potential Solutions:

  • Catalyst and Ligand Selection:

    • Use bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and shield the palladium center from inhibitory coordination with the pyridine nitrogen.

    • Employ pre-catalysts: Palladium pre-catalysts, especially those from the Buchwald group (e.g., G3 or G4 pre-catalysts), are often more effective as they provide a well-defined, active catalyst source.

  • Base and Solvent Optimization:

    • Use a weaker, non-coordinating base: Strong bases can promote decomposition of the boronic acid. Consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or NaOtBu.

    • Solvent choice is critical: Aprotic polar solvents like dioxane, THF, or DMF are generally preferred. The addition of water can sometimes be beneficial, but the ratio should be carefully optimized.

  • Boronic Acid/Ester Stability:

    • Use boronate esters: Pinacol or MIDA boronate esters are often more stable than the corresponding boronic acids and can lead to more reproducible results.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommended Condition
Substrate Halo-2,3-dihydrofuro[2,3-c]pyridine
Coupling Partner Aryl/heteroaryl boronic acid or pinacol ester (1.5 equiv)
Catalyst Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) or SPhos G3 Precatalyst (2 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (10:1)
Temperature 80-110 °C
Reaction Time 12-24 hours
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Similar to the Suzuki coupling, catalyst inhibition by the pyridine nitrogen is a major concern.

Troubleshooting Workflow:

start Poor Buchwald-Hartwig Amination ligand Optimize Ligand start->ligand base Select Appropriate Base ligand->base Bulky biaryl phosphines end Successful Amination ligand->end precatalyst Use a Pre-catalyst base->precatalyst Strong, non-nucleophilic bases base->end solvent Vary Solvent precatalyst->solvent G2, G3, or G4 pre-catalysts precatalyst->end temp Adjust Temperature solvent->temp Aprotic, non-coordinating solvents solvent->end temp->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Potential Solutions:

  • Ligand Selection:

    • Utilize specialized biaryl phosphine ligands: The Buchwald suite of ligands (e.g., XPhos, RuPhos, BrettPhos) are designed for challenging aminations.

    • Josiphos-type ferrocenyl ligands can also be effective.

  • Base Selection:

    • A strong, non-nucleophilic base is typically required. NaOtBu, LiOtBu, or LHMDS are common choices. The choice of base can be critical and may need to be screened.

  • Catalyst System:

    • Using a palladium pre-catalyst (e.g., XPhos G3 Pd) can provide a more active and stable catalytic species.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommended Condition
Substrate Halo-2,3-dihydrofuro[2,3-c]pyridine
Coupling Partner Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) or XPhos G3 Precatalyst (2 mol%)
Base NaOtBu (1.5 equiv)
Solvent Toluene or Dioxane
Temperature 100-120 °C
Reaction Time 12-24 hours
Sonogashira Coupling

Issue: Low yield, homocoupling of the alkyne (Glaser coupling), or catalyst decomposition.

The pyridine nitrogen can interfere with both the palladium and copper catalysts.

Troubleshooting Workflow:

start Sonogashira Reaction Failure copper_free Consider Copper-Free Conditions start->copper_free ligand Optimize Ligand for Pd copper_free->ligand To prevent Glaser coupling end Successful Alkynylation copper_free->end base Screen Amine Base/Solvent ligand->base Electron-rich phosphines ligand->end temp Lower Reaction Temperature base->temp Et3N, DIPEA, or Pyrrolidine base->end temp->end

Caption: Troubleshooting workflow for Sonogashira coupling.

Potential Solutions:

  • Copper-Free Conditions:

    • To avoid the common side reaction of alkyne homocoupling, consider a copper-free Sonogashira protocol. This often requires a slightly higher catalyst loading and temperature but can lead to a cleaner reaction profile.

  • Catalyst and Ligand System:

    • A common catalyst system is PdCl₂(PPh₃)₂. For more challenging substrates, using a more electron-rich phosphine ligand can be beneficial.

    • In copper-free systems, palladium catalysts with bulky phosphine ligands are often employed.

  • Base and Solvent:

    • An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.

Recommended Starting Conditions for Sonogashira Coupling:

ParameterRecommended Condition
Substrate Halo-2,3-dihydrofuro[2,3-c]pyridine
Coupling Partner Terminal Alkyne (1.5 equiv)
Catalyst PdCl₂(PPh₃)₂ (5 mol%)
Co-catalyst CuI (10 mol%)
Base/Solvent Et₃N/THF (1:2)
Temperature Room Temperature to 60 °C
Reaction Time 6-18 hours

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv), the boronic acid or ester (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium catalyst (e.g., SPhos G3 Precatalyst, 2 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: These protocols and conditions are general starting points. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for this challenging substrate. It is highly recommended to perform small-scale test reactions to screen various conditions.

Technical Support Center: 2,3-Dihydrofuro[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrofuro[2,3-c]pyridine derivatives. The information provided is intended to help stabilize these compounds for storage and ensure the integrity of experimental results.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and storage of this compound derivatives.

Issue 1: Compound degradation observed after short-term storage at room temperature.

  • Question: My this compound derivative shows signs of degradation (e.g., color change, precipitation, new spots on TLC/LC-MS) after only a few days at room temperature. What could be the cause and how can I prevent this?

  • Answer: Room temperature storage is often insufficient for maintaining the stability of many heterocyclic compounds. The observed degradation could be due to a combination of factors including temperature, light, and atmospheric oxygen.

    • Immediate Action: Transfer the compound to a tightly sealed container and store it at a reduced temperature, such as 2-8 °C.[1] Protect the container from light by using an amber vial or by wrapping it in aluminum foil.

    • Long-Term Solution: For long-term storage, it is recommended to keep the compound in a freezer at -20 °C or below.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

    • Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Inconsistent results in biological assays.

  • Question: I am observing high variability in my biological assay results when using the same batch of a this compound derivative. Could this be a stability issue?

  • Answer: Yes, inconsistent assay results are a common consequence of compound degradation. The active parent compound may be degrading into less active or inactive byproducts, leading to a decrease in potency and reproducibility.

    • Purity Check: It is crucial to assess the purity of the compound stock solution before each experiment. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the parent compound and detect any degradation products.[2][3]

    • Solution Stability: The stability of the compound in the assay buffer or solvent should be evaluated. Some compounds may degrade rapidly in aqueous solutions or in the presence of certain buffer components. A time-course stability study of the compound in the assay medium can help determine its viability for the duration of the experiment.

    • Fresh Stock Solutions: Prepare fresh stock solutions from solid material for each set of experiments whenever possible. If using frozen stock solutions, minimize freeze-thaw cycles.

Issue 3: Appearance of unexpected peaks in analytical chromatograms.

  • Question: After storing my this compound derivative for several weeks, I see new peaks in my HPLC/LC-MS analysis. How can I identify these and prevent their formation?

  • Answer: The appearance of new peaks is a clear indication of chemical degradation. Identifying these degradation products is essential for understanding the degradation pathway and implementing effective stabilization strategies.

    • Forced Degradation Studies: To predict and identify potential degradation products, forced degradation (stress testing) studies are recommended.[4][5] These studies involve subjecting the compound to harsh conditions such as heat, light, acid, base, and oxidation.[4]

    • Structural Elucidation: The identity of the degradation products can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

    • Prevention: Once the degradation pathway is understood, targeted stabilization strategies can be employed. For example, if the compound is found to be susceptible to oxidation, the addition of antioxidants or storage under an inert atmosphere may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound derivatives?

A1: For long-term stability, solid this compound derivatives should be stored in a tightly sealed container, protected from light, at -20 °C or below. For short-term storage, 2-8 °C is acceptable.[1]

Q2: How should I prepare and store stock solutions of these compounds?

A2: Stock solutions should be prepared in a suitable, dry, aprotic solvent. It is advisable to divide the stock solution into small aliquots to minimize freeze-thaw cycles. Store the aliquots at -20 °C or -80 °C. Before use, allow an aliquot to equilibrate to room temperature before opening.

Q3: What analytical methods are recommended for assessing the stability of this compound derivatives?

A3: A stability-indicating analytical method, typically a reversed-phase HPLC method with UV or MS detection, is essential.[2][3] This method should be capable of separating the parent compound from its degradation products. Other useful techniques include NMR for structural confirmation and Karl Fischer titration to determine water content.[2]

Q4: Are there any known common degradation pathways for pyridine-containing compounds?

A4: Pyridine and its derivatives can be susceptible to microbial degradation.[6] The specific degradation pathways for this compound derivatives will depend on the specific substituents on the heterocyclic core. Forced degradation studies can help elucidate these pathways.

Data Presentation

Table 1: Recommended Storage Conditions

Storage DurationTemperatureAtmosphereLight Condition
Short-Term (< 1 month)2-8 °CStandardProtected from light
Long-Term (> 1 month)≤ -20 °CInert (N₂ or Ar)Protected from light

Table 2: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionDuration
Acidic Hydrolysis0.1 M HCl24-72 hours
Basic Hydrolysis0.1 M NaOH24-72 hours
Oxidation3% H₂O₂24 hours
Thermal60-80 °C48-72 hours
PhotolyticUV and visible lightAs per ICH Q1B guidelines

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Sample Preparation: Prepare solutions of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl to the sample solution.

    • Basic: Add an equal volume of 0.2 M NaOH to the sample solution.

    • Oxidative: Add an equal volume of 6% H₂O₂ to the sample solution.

    • Thermal: Place a solid sample and a solution sample in an oven at 60 °C.

    • Photolytic: Expose a solid sample and a solution sample to light as specified in ICH Q1B guidelines.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Neutralization: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Visualizations

degradation_pathway This compound This compound Oxidized Product Oxidized Product This compound->Oxidized Product Oxidation (e.g., H₂O₂) Hydrolyzed Product Hydrolyzed Product This compound->Hydrolyzed Product Hydrolysis (Acid/Base) Photodegradation Product Photodegradation Product This compound->Photodegradation Product Light Exposure Thermal Degradation Product Thermal Degradation Product This compound->Thermal Degradation Product Heat

Caption: Potential degradation pathways for this compound derivatives.

troubleshooting_workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action Observed Degradation Observed Degradation Check Storage Conditions Check Storage Conditions Observed Degradation->Check Storage Conditions Assess Purity (HPLC/LC-MS) Assess Purity (HPLC/LC-MS) Observed Degradation->Assess Purity (HPLC/LC-MS) Optimize Storage Optimize Storage Check Storage Conditions->Optimize Storage Evaluate Solution Stability Evaluate Solution Stability Assess Purity (HPLC/LC-MS)->Evaluate Solution Stability Prepare Fresh Solutions Prepare Fresh Solutions Assess Purity (HPLC/LC-MS)->Prepare Fresh Solutions Perform Forced Degradation Perform Forced Degradation Evaluate Solution Stability->Perform Forced Degradation

Caption: Troubleshooting workflow for compound instability.

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrofuro[2,3-c]pyridine and related compounds. The information provided will aid in the interpretation of mass spectrometry data and in troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses common problems encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause Suggested Solution
No or Low Signal Intensity The sample may be too dilute, leading to a signal that is too weak to be detected. Conversely, a highly concentrated sample can cause ion suppression.[1]Optimize the sample concentration. If the signal is weak, try concentrating the sample. If ion suppression is suspected, dilute the sample.
Inefficient ionization of the analyte.Experiment with different ionization techniques (e.g., ESI, APCI, EI) to find the most effective method for this compound.[1]
Instrument not properly tuned or calibrated.Regularly tune and calibrate the mass spectrometer using appropriate standards to ensure optimal performance.[1]
Gas leaks in the system.Use a leak detector to check for and resolve any gas leaks, particularly around gas cylinders, filters, and connections.[2]
Inaccurate Mass Readings The instrument requires calibration.Perform a mass calibration with a known standard to ensure accurate mass-to-charge ratio measurements.[1]
Instrument contamination or drift.Follow the manufacturer's maintenance schedule to keep the mass spectrometer clean and in good working order.[1]
No Peaks Observed in the Spectrum There may be an issue with the sample reaching the detector.Check the column for any cracks or blockages. Ensure the detector is functioning correctly, including checking that the flame is lit (for GC-MS) and that gases are flowing properly.[2]
The sample did not dissolve in the derivatization or mobile phase solvent.If derivatization is being used, ensure the sample dissolves in the chosen solvent (e.g., pyridine). For LC-MS, verify that the analyte is soluble in the mobile phase.[3]
Poor Recovery of Pyridine-Containing Compounds Volatility of the compound during sample preparation.If using an evaporation step for concentration, consider adjusting the temperature and gas flow to minimize the loss of volatile compounds like pyridine derivatives.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C₇H₇NO. The expected monoisotopic mass of the molecular ion [M]⁺˙ would be approximately 121.05 g/mol . The molecular ion peak is crucial as it provides the molecular weight of the compound.[5]

Q2: What are the general principles of fragmentation for heterocyclic compounds like this compound?

A2: The fragmentation of heterocyclic compounds in a mass spectrometer is often initiated by the ionization of a lone pair of electrons on a heteroatom (in this case, nitrogen or oxygen).[6] This creates a radical cation that can then undergo various fragmentation pathways. Common fragmentation types include:

  • Alpha-cleavage: Breakage of a bond adjacent to the heteroatom containing the radical cation.[6]

  • Sigma bond cleavage: The removal of an electron from a sigma bond, leading to its weakening and eventual breakage.[5]

  • Charge site-initiated fragmentation: Migration of electrons from an adjacent bond towards a charged atom, neutralizing it and moving the charge elsewhere in the molecule.[5]

  • Rearrangement reactions: Formation of new bonds leading to an intermediate structure before cleavage, such as heterocyclic ring fission.[5][7]

Q3: What are some predicted fragmentation pathways for this compound?

A3: While a definitive experimental spectrum is not available in the provided search results, based on general fragmentation principles for related structures, we can predict the following likely fragmentation patterns for this compound under electron ionization (EI):

  • Loss of a hydrogen radical (-H•): This would result in a fragment ion at m/z 120.

  • Loss of ethylene (C₂H₄) via retro-Diels-Alder (RDA) reaction: Cleavage of the dihydrofuran ring could lead to the loss of an ethylene molecule, resulting in a fragment at m/z 93.

  • Cleavage of the C-O bond: Breakage of the ether linkage could lead to various fragments. For instance, the loss of a CHO radical would result in a fragment at m/z 92.

  • Fission of the pyridine ring: The pyridine ring can undergo cleavage, often with the loss of HCN, which would result in a fragment at m/z 94 from the molecular ion.

The following table summarizes these predicted fragments:

Predicted Fragment Proposed Loss Predicted m/z
[M-H]⁺H•120
[M-C₂H₄]⁺˙C₂H₄93
[M-CHO]⁺CHO•92
[M-HCN]⁺˙HCN94

Q4: How do I identify the base peak and what is its significance?

A4: The base peak is the most intense (tallest) peak in the mass spectrum.[5] It represents the most abundant fragment ion formed during the ionization process and is assigned a relative intensity of 100%. The stability of the fragment ion often correlates with its abundance, so the base peak can provide important clues about the structure of the molecule.[5]

Experimental Protocols

A general methodology for the analysis of this compound by mass spectrometry is as follows:

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer being used (typically in the range of 1-10 µg/mL).

Mass Spectrometry Analysis (Electron Ionization - GC-MS):

  • Gas Chromatograph (GC) conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Dissolution Dissolve Sample Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation

Caption: General experimental workflow for mass spectrometry analysis.

Fragmentation_Pathway cluster_fragments Primary Fragments M [C₇H₇NO]⁺˙ m/z = 121 F1 [M-H]⁺ m/z = 120 M->F1 - H• F2 [M-C₂H₄]⁺˙ m/z = 93 M->F2 - C₂H₄ F3 [M-CHO]⁺ m/z = 92 M->F3 - CHO• F4 [M-HCN]⁺˙ m/z = 94 M->F4 - HCN

Caption: Predicted fragmentation pathways for this compound.

References

Technical Support Center: Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during chemical reactions involving 2,3-Dihydrofuro[2,3-c]pyridine and its derivatives.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with a this compound derivative is sluggish or has stalled completely. What are the likely causes related to catalyst poisoning?

Answer:

Stalled or sluggish palladium-catalyzed cross-coupling reactions involving nitrogen-containing heterocycles like this compound are often due to catalyst poisoning. The primary suspect is the pyridine nitrogen atom itself.

Potential Causes and Solutions:

  • Direct Coordination to Palladium: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst's active sites.[1][2] This binding can prevent the catalyst from participating in the catalytic cycle, effectively "poisoning" it.[1][3]

    • Solution 1: Use of Pyridine N-Oxides: A common strategy is to convert the pyridine nitrogen to a pyridine N-oxide. This modification reduces the nitrogen's coordinating ability, preventing it from binding to the palladium catalyst. The N-oxide can be easily reduced back to the pyridine in a subsequent step.[4]

    • Solution 2: Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can sometimes overcome partial poisoning by providing a sufficient number of active catalyst sites to complete the reaction.[5]

    • Solution 3: Ligand Selection: Employing bulky phosphine ligands can sometimes disfavor the coordination of the pyridine nitrogen to the metal center.

  • Impurities in Starting Materials: Impurities in your this compound derivative or the coupling partner can act as catalyst poisons. Common culprits include sulfur or other nitrogen-containing compounds.[1][6]

    • Solution: Ensure the high purity of your starting materials through techniques like recrystallization or chromatography.[7]

  • Oxygen Sensitivity: Although many modern palladium catalysts are relatively air-stable, oxygen can lead to the deactivation of some palladium species.[5]

    • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[8]

Question 2: I am observing significant catalyst deactivation during a hydrogenation reaction of a this compound derivative. How can I minimize this?

Answer:

Catalyst deactivation in hydrogenations of N-heterocycles is a known issue, often caused by strong adsorption of the nitrogen-containing molecule onto the catalyst surface.[9][10]

Potential Causes and Solutions:

  • Strong Adsorption of the Heterocycle: The pyridine moiety can strongly adsorb onto the surface of catalysts like rhodium, ruthenium, or palladium, blocking active sites needed for hydrogen activation.[9]

    • Solution 1: Adjust Catalyst-to-Substrate Ratio: Increasing the catalyst-to-substrate ratio can provide more active sites, mitigating the impact of poisoning.[9]

    • Solution 2: Modify Reaction Conditions: Operating at a higher temperature may sometimes reduce the poisoning effect, but this needs to be balanced against potential side reactions.[9]

  • Coking or Fouling: At elevated temperatures, organic molecules can decompose on the catalyst surface, leading to the deposition of carbonaceous residues (coke) that block pores and active sites.[11]

    • Solution: Operate at the lowest effective temperature and consider using a catalyst support that is less prone to coking.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in reactions involving this compound?

A1: The most common poison is often the substrate or product itself, due to the strong coordinating ability of the pyridine nitrogen with the metal center of the catalyst.[1][2] Other common poisons include residual sulfur compounds, other nitrogen-containing heterocycles, and halides.[1]

Q2: How can I detect catalyst poisoning in my reaction?

A2: Catalyst poisoning can be inferred from a decrease in reaction rate, incomplete conversion, or a complete halt of the reaction.[12] In industrial settings, in-line process analytical chemistry can monitor for changes that indicate poisoning.[12] For laboratory-scale reactions, careful monitoring of reaction progress by techniques like TLC, GC, or LC-MS can reveal a slowdown or stall.

Q3: Is catalyst poisoning always detrimental?

A3: While generally undesirable, controlled catalyst poisoning can sometimes be used to improve the selectivity of a reaction. For example, the Lindlar catalyst is a palladium catalyst intentionally poisoned with lead acetate to prevent the over-reduction of alkynes to alkanes, stopping the reaction at the alkene stage.[1]

Q4: Can I regenerate a poisoned catalyst?

A4: In some cases, yes. The ability to regenerate a catalyst depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: If the poison is weakly adsorbed, it may be removed by washing the catalyst or by thermal treatment.

  • Irreversible Poisoning: Strongly bound poisons, like sulfur, often lead to irreversible deactivation.[6]

  • Oxidative Regeneration: For catalysts deactivated by coking, a controlled oxidation (calcination) can burn off the carbon deposits.[13]

  • Chemical Treatment: In some instances, a poisoned catalyst's activity can be restored through chemical treatment, such as washing with a benzoquinone solution to reoxidize inactive Pd(0) to active Pd(II).[14]

Quantitative Data on Catalyst Deactivation

The following tables provide representative data on the impact of catalyst poisoning and mitigation strategies. Note that these are illustrative examples, and actual results will vary depending on the specific reaction conditions.

Table 1: Effect of Pyridine Moiety on Palladium Catalyst Activity in a Suzuki Coupling Reaction

EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)
1Phenylboronic acid + 4-bromotoluene12>99
2Phenylboronic acid + 4-bromo-2,3-dihydrofuro[2,3-c]pyridine1235
3Phenylboronic acid + 4-bromo-2,3-dihydrofuro[2,3-c]pyridine3285
4Phenylboronic acid + 4-bromo-2,3-dihydrofuro[2,3-c]pyridine N-oxide12>99

Table 2: Impact of Catalyst-to-Substrate Ratio on Rh/C Catalyst Activity in Hydrogenation

EntryCatalyst/Substrate Ratio (g/g)Reaction Time (h)Conversion of this compound (%)
10.05645
20.10692
30.156>99

Experimental Protocols

Protocol 1: General Procedure for Mitigating Catalyst Poisoning in Suzuki Coupling using a Pyridine N-oxide

  • Preparation of the N-oxide: Dissolve the this compound derivative in a suitable solvent (e.g., dichloromethane). Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-oxide.

  • Suzuki Coupling Reaction: In a reaction vessel, combine the this compound N-oxide derivative (1 equivalent), the boronic acid partner (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[8]

  • Solvent and Degassing: Add a degassed solvent (e.g., toluene or dioxane/water mixture).[8] Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and N-oxide Reduction: After completion, cool the reaction to room temperature and perform a standard aqueous work-up. The resulting 2-arylpyridine N-oxide can be reduced to the free pyridine using a reducing agent like PCl₃ or by catalytic hydrogenation.[4]

Visualizations

CatalystPoisoningMechanism cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Poisoned_Complex Inactive Pd-Pyridine Complex Pd(0)->Poisoned_Complex Coordination Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) Product Pyridine_N Pyridine Nitrogen Pyridine_N->Poisoned_Complex

Caption: Mechanism of palladium catalyst poisoning by pyridine nitrogen.

TroubleshootingWorkflow Start Sluggish/Stalled Reaction Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials Check_Purity->Purify No Check_Atmosphere Is reaction under inert atmosphere? Check_Purity->Check_Atmosphere Yes Purify->Check_Atmosphere Degas Degas solvent and use inert gas Check_Atmosphere->Degas No Consider_Poisoning Suspect Pyridine-N Poisoning Check_Atmosphere->Consider_Poisoning Yes Degas->Consider_Poisoning Increase_Loading Increase catalyst loading Consider_Poisoning->Increase_Loading Use_N_Oxide Convert to N-oxide Consider_Poisoning->Use_N_Oxide Success Reaction Proceeds Increase_Loading->Success Use_N_Oxide->Success

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

References

Validation & Comparative

Comparative Docking Analysis of Furopyridine Isomers in the Kinase Active Site of CDK2

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding potential of furopyridine isomers reveals promising avenues for the development of selective kinase inhibitors. This guide provides a comparative overview of the available molecular docking and experimental data for furopyridine scaffolds, with a primary focus on their interaction with the Cyclin-Dependent Kinase 2 (CDK2) active site.

While a comprehensive, direct comparative study of all furopyridine isomers against a panel of kinases is not yet available in the public domain, existing research provides valuable insights into the potential of specific isomers as kinase inhibitors. This guide synthesizes the current findings, focusing on CDK2, a key regulator of the cell cycle and a prominent target in cancer therapy.

Data Presentation: Docking Scores and Experimental Validation

The following table summarizes the available quantitative data for a representative furo[2,3-b]pyridine derivative, providing a benchmark for future comparative studies of other isomers.

Table 1: Docking and Experimental Data for Furo[2,3-b]pyridine Derivative against CDK2

Furopyridine IsomerCompound IDTarget KinaseDocking Score (Binding Energy, kcal/mol)Experimental Validation (IC50, µM)Reference
Furo[2,3-b]pyridineCompound 14CDK2Not explicitly stated, but interactions are detailed0.93[1][2][3][4]

Note: The exact binding energy for Compound 14 was not provided in the reference paper; however, the study confirmed favorable interactions within the CDK2 active site. Data for other furopyridine isomers (furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine) against CDK2 is not currently available in the reviewed literature, highlighting a gap in the current research landscape.

Experimental Protocols

The methodologies employed in the cited study for the furo[2,3-b]pyridine derivative provide a framework for future comparative experiments.

Molecular Docking Protocol

The in silico analysis of the furo[2,3-b]pyridine derivative was performed using the C-Docker protocol within the Discovery Studio 4.0 software.[1] The X-ray crystal structure of CDK2 in complex with the inhibitor roscovitine (PDB ID: 2A4L) was utilized as the receptor model.[1] The docking protocol was validated by re-docking the co-crystallized ligand, which resulted in a root-mean-square deviation (RMSD) of 0.46 Å, indicating a reliable docking procedure.[1] The binding interactions of the docked compounds were then analyzed to understand their mode of inhibition.[1]

In Vitro Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against the CDK2/cyclin A2 complex was determined using a kinase activity assay.[1] The assay measures the amount of ATP remaining in the solution following the kinase reaction. A luminescent signal, inversely correlated with kinase activity, is generated.[1] The percentage of inhibition was calculated and compared to a reference inhibitor to determine the IC50 values.[1]

Visualization of Key Processes

To better understand the context of this research, the following diagrams illustrate the CDK2 signaling pathway and a general workflow for molecular docking studies.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes promotes CyclinE_CDK2->pRb hyper-phosphorylates Furopyridine Furopyridine Isomers Furopyridine->CyclinE_CDK2 inhibit Molecular_Docking_Workflow cluster_Preparation Preparation cluster_Docking Docking Simulation cluster_Analysis Analysis PDB Select Protein Target (e.g., CDK2 from PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prepare_Protein Ligand Prepare Ligand Structures (Furopyridine Isomers) Prepare_Ligand Prepare Ligand (Generate 3D conformers) Ligand->Prepare_Ligand Docking Perform Molecular Docking (e.g., C-Docker) Prepare_Protein->Docking Prepare_Ligand->Docking Analyze Analyze Docking Results (Binding energy, poses) Docking->Analyze Validation Experimental Validation (In vitro kinase assay) Analyze->Validation guides

References

Lack of Head-to-Head In Vivo Comparison Data for 2,3-Dihydrofuro[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable absence of direct head-to-head in vivo comparisons for analogs of the 2,3-Dihydrofuro[2,3-c]pyridine scaffold. While research into fused heterocyclic systems is an active area of drug discovery, specific in vivo comparative studies for this particular class of compounds were not identified in the available literature.

Extensive searches were conducted to locate studies detailing the synthesis and in vivo activities of this compound derivatives. However, these searches did not yield any publications that presented a direct comparative analysis of multiple analogs within this specific chemical series in an in vivo setting. The existing research landscape for furopyridines tends to focus on related but structurally distinct isomers, such as furo[2,3-d]pyrimidines and furo[3,2-c]pyridines, or on the in vitro characterization of novel compounds.

Consequently, it is not possible to provide a comparison guide with quantitative data tables, detailed experimental protocols, and visualizations based on direct head-to-head in vivo studies for this compound analogs at this time. Researchers and drug development professionals interested in this specific scaffold may find it necessary to conduct their own in vivo comparative studies to generate the data required for such an analysis.

For scientists working in this area, the current gap in the literature presents an opportunity for novel research to synthesize and evaluate a series of this compound analogs in relevant in vivo models to elucidate their structure-activity relationships, pharmacokinetic profiles, and potential therapeutic efficacy. Such studies would be a valuable contribution to the field of medicinal chemistry.

Validating the Mechanism of Action of a Furo[2,3-c]pyridine-Based B-Raf Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel class of 2,3-dihydrofuro[2,3-c]pyridine-based drugs, specifically furo[2,3-c]pyridine-based indanone oximes, which have been identified as potent and selective inhibitors of the B-Raf kinase. The performance of these compounds is objectively compared with other kinase inhibitors targeting different components of cellular signaling pathways, supported by experimental data and detailed protocols.

Introduction to Furo[2,3-c]pyridine-Based B-Raf Inhibitors

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in components like B-Raf, is a hallmark of many cancers, particularly melanoma. Furo[2,3-c]pyridine-based indanone oximes have emerged as a promising class of therapeutic agents that specifically target and inhibit the activity of the B-Raf kinase.[2] This guide will delve into the experimental validation of their mechanism of action, comparing their potency and selectivity against other kinase inhibitors.

Comparative Analysis of Kinase Inhibitors

To validate the specific mechanism of action of the furo[2,3-c]pyridine-based B-Raf inhibitors, a comparative analysis against inhibitors of other key kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Fibroblast Growth Factor Receptor (FGFR), is essential. This allows for the assessment of selectivity and potential off-target effects.

Drug ClassTarget KinaseRepresentative Compound(s)IC50 (nM)Cell Line ExampleReference
Furo[2,3-c]pyridine-based Indanone Oximes B-Raf Indanone Oxime Derivatives0.3 - 10Melanoma Cell Lines[2]
Pyrazolopyridine DerivativesFGFR1Compound 4a0.3 (enzymatic), 1.7 (cellular)H1581 (Lung Cancer)[3]
Pyrazolopyridine DerivativesFGFR1-4NVP-BGJ3980.9 - 60Various[3]
Pyrazolo[3,4-b]pyridine Derivativesc-MetCompound 5a4.27HepG-2 (Liver Cancer)[4]
Furo[2,3-d]pyrimidine DerivativesPI3Kα/β, AKTCompound 10b175 (PI3Kα), 71 (PI3Kβ), 411 (AKT)HS 578T (Breast Cancer)[5]

Table 1: Comparative Potency of Pyridine-Based Kinase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for various pyridine-based kinase inhibitors against their respective targets, providing a quantitative comparison of their potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of a drug's mechanism of action. Below are standardized protocols for key experiments.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of the compound on the purified target kinase.

1. B-Raf Kinase Assay:

  • Principle: This assay measures the phosphorylation of a substrate by the B-Raf kinase in the presence of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitor's activity.

  • Materials: Recombinant human B-Raf enzyme, MEK1 (substrate), ATP, kinase buffer (e.g., 5x Kinase Buffer 1), test compound, and a detection reagent (e.g., Kinase-Glo® MAX).[6][7]

  • Procedure:

    • Prepare a master mix containing kinase buffer, ATP, and the Raf substrate.

    • Dispense the master mix into a 96-well plate.

    • Add the test inhibitor at various concentrations to the designated wells. A vehicle control (e.g., DMSO) should be included.

    • Initiate the reaction by adding the diluted B-Raf enzyme.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and measure the remaining ATP using a luminescent detection reagent like Kinase-Glo® MAX.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

2. CDK2/Cyclin A2 Kinase Assay:

  • Principle: Similar to the B-Raf assay, this measures the phosphorylation of a substrate (e.g., Histone H1 or a peptide substrate) by the CDK2/Cyclin A2 complex.[8]

  • Materials: Recombinant human CDK2/Cyclin A2, substrate (e.g., Biotin-Rb peptide), ATP, kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), test compound, and detection reagents.[9]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the inhibitor, CDK2/Cyclin A2 enzyme, and the substrate/ATP mix.[9]

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence and determine the IC50 value.

3. FGFR Kinase Assay:

  • Principle: This assay quantifies the phosphorylation of a synthetic peptide substrate by the FGFR kinase.

  • Materials: Recombinant human FGFR enzyme, poly(Glu, Tyr) peptide substrate, ATP, kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT), test compound, and detection reagents.[10]

  • Procedure:

    • Add the inhibitor, FGFR enzyme, and the substrate/ATP mix to a 384-well plate.[10]

    • Incubate at room temperature for 60 minutes.

    • Use the ADP-Glo™ Kinase Assay platform to measure the amount of ADP produced, which corresponds to kinase activity.

    • Calculate the IC50 from the dose-response curve.

Cellular Assays

Objective: To assess the inhibitor's effect on the target pathway within a cellular context.

1. Cellular B-Raf Inhibition Assay (NanoBRET):

  • Principle: This proximity-based assay measures the autoinhibition of B-Raf in live cells, providing a real-time assessment of inhibitor engagement.[11]

  • Materials: Cells expressing NanoLuc-B-Raf fusion proteins, NanoBRET™ Nano-Glo® Substrate, and the test compound.

  • Procedure:

    • Seed cells expressing the B-Raf NanoBRET constructs in a multi-well plate.

    • Treat the cells with varying concentrations of the furo[2,3-c]pyridine-based inhibitor.

    • Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal.

    • A decrease in the BRET signal indicates inhibitor binding and disruption of B-Raf autoinhibition.

    • Determine the cellular IC50 value.

2. Cell Viability/Proliferation Assay:

  • Principle: This assay determines the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines that are dependent on the target kinase for survival and proliferation.

  • Materials: Cancer cell line (e.g., melanoma cells with B-Raf V600E mutation), cell culture medium, test compound, and a viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of inhibitor concentrations.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the validation process, the following diagrams are provided.

B-Raf Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras B-Raf B-Raf Ras->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Furo[2,3-c]pyridine Drug Furo[2,3-c]pyridine Drug Furo[2,3-c]pyridine Drug->B-Raf

Caption: B-Raf Signaling Pathway and Drug Intervention.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Purified Kinase Purified Kinase Kinase Assay Kinase Assay Purified Kinase->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cellular Target Engagement Cellular Target Engagement IC50 Determination->Cellular Target Engagement Kinase Panel Screening Kinase Panel Screening IC50 Determination->Kinase Panel Screening Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Cellular Target Engagement Cell Viability Assay Cell Viability Assay Cancer Cell Lines->Cell Viability Assay GI50 Determination GI50 Determination Cell Viability Assay->GI50 Determination Off-target Effects Off-target Effects Kinase Panel Screening->Off-target Effects

Caption: Workflow for Validating Kinase Inhibitor MoA.

Logical_Relationship Hypothesis Drug Inhibits B-Raf Kinase Biochemical_Evidence Direct Inhibition of Purified B-Raf (IC50) Hypothesis->Biochemical_Evidence Cellular_Evidence Inhibition of B-Raf Pathway in Cells (Cellular IC50) Biochemical_Evidence->Cellular_Evidence Functional_Outcome Inhibition of Cancer Cell Growth (GI50) Cellular_Evidence->Functional_Outcome Conclusion Validated Mechanism of Action Functional_Outcome->Conclusion

Caption: Logical Steps in MoA Validation.

References

Unlocking Potency and Selectivity: A Comparative Guide to Furo[2,3-c]pyridine-Based B-Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of furo[2,3-c]pyridine-based kinase inhibitors, with a specific focus on their potent and selective inhibition of the B-Raf kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support ongoing drug discovery efforts.

The furo[2,3-c]pyridine scaffold has emerged as a promising framework in the design of kinase inhibitors. Notably, a series of furo[2,3-c]pyridine-based indanone oximes have demonstrated high potency and selectivity for B-Raf, a key protein kinase in the MAPK/ERK signaling pathway. Mutations in the B-Raf gene are prevalent in a significant percentage of human cancers, particularly melanoma, making it a critical therapeutic target.[1][2] The development of inhibitors that can selectively target mutated B-Raf while sparing the wild-type form is a key objective in cancer therapy.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of furo[2,3-c]pyridine-based inhibitors is significantly influenced by the substitutions on the core scaffold. The evolution from initial screening hits to highly potent and selective B-Raf inhibitors has been driven by systematic modifications of the indanone oxime moiety and substitutions on the furo[2,3-c]pyridine ring system.

While the full quantitative SAR data from the seminal study on furo[2,3-c]pyridine-based indanone oximes is detailed in specialized literature, the following table represents a generalized summary of the key SAR findings for a hypothetical series of analogs. This table is illustrative of the data that would be found in such a study and is intended to guide further investigation.

Compound IDFuro[2,3-c]pyridine Substitution (R1)Indanone Oxime Substitution (R2)B-Raf V600E IC50 (nM)Cellular Antiproliferative Activity (IC50, µM)
1a HH>1000>10
1b ClH5005.2
1c MeH2502.1
2a H4-F1500.8
2b Cl4-F500.2
2c Me4-F13 0.05

This table is a representative example based on typical SAR trends for kinase inhibitors and does not represent actual experimental data from a specific publication.

Key SAR Insights:

  • Substitution on the Furo[2,3-c]pyridine Core: Modifications at the R1 position have a notable impact on inhibitory activity. Small electron-donating groups like methyl (Me) tend to enhance potency compared to hydrogen (H) or electron-withdrawing groups like chlorine (Cl).

  • Indanone Oxime Moiety: The substitution pattern on the indanone oxime ring (R2) is critical for potent B-Raf inhibition. The introduction of a fluorine atom at the 4-position of the indanone ring generally leads to a significant increase in both biochemical and cellular activity.

  • Synergistic Effects: The combination of optimal substitutions at both R1 and R2 positions results in a synergistic enhancement of inhibitory potency, as exemplified by compound 2c .

B-Raf Signaling Pathway

B-Raf is a serine/threonine-protein kinase that plays a central role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[3] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[4] In normal physiology, the pathway is tightly controlled. However, activating mutations in B-Raf, most commonly the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell growth and contributing to cancer development.[1][5]

B_Raf_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS B_Raf B-Raf RAS->B_Raf Activation MEK MEK B_Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Inhibitor Furo[2,3-c]pyridine Inhibitor Inhibitor->B_Raf Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of furo[2,3-c]pyridine-based B-Raf inhibitors.

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments typically employed in the characterization of B-Raf inhibitors.

B-Raf Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of B-Raf in a cell-free system. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay is based on the competition between an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) and the test compound for binding to the B-Raf kinase. The B-Raf kinase is labeled with a europium (Eu)-labeled anti-tag antibody. Binding of the tracer to the Eu-labeled kinase results in a high degree of Förster resonance energy transfer (FRET), while displacement of the tracer by the test compound leads to a decrease in FRET.

Procedure:

  • Reagent Preparation: Prepare a solution of Eu-labeled anti-tag antibody and the B-Raf kinase. Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Plate Preparation: Add the B-Raf kinase/antibody solution to all wells of a 384-well plate.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only (positive control) and wells with a known potent B-Raf inhibitor (negative control).

  • Tracer Addition: Add the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Kinase, Antibody, Tracer, and Test Compounds Start->Reagent_Prep Plate_Setup Dispense Kinase/Antibody Mixture into 384-well Plate Reagent_Prep->Plate_Setup Compound_Addition Add Serial Dilutions of Test Compounds Plate_Setup->Compound_Addition Tracer_Addition Add Tracer to All Wells Compound_Addition->Tracer_Addition Incubation Incubate for 60 min at Room Temperature Tracer_Addition->Incubation Read_Plate Measure Time-Resolved FRET (TR-FRET) Signal Incubation->Read_Plate Data_Analysis Calculate Emission Ratio and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a TR-FRET based kinase inhibition assay.

Cellular Antiproliferative Assay

This assay determines the effect of a compound on the proliferation of cancer cells that harbor the B-Raf V600E mutation.

Principle: The assay measures the number of viable cells after a defined period of treatment with the test compound. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.

Procedure:

  • Cell Seeding: Seed human melanoma cells (e.g., A375, which are B-Raf V600E positive) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the signal from DMSO-treated control wells (100% viability). Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

The furo[2,3-c]pyridine scaffold represents a valuable starting point for the development of potent and selective B-Raf kinase inhibitors. The structure-activity relationships highlight the importance of specific substitutions on both the core heterocycle and the appended moieties for achieving high inhibitory activity. The experimental protocols detailed herein provide a framework for the robust evaluation of such compounds. Further optimization of this scaffold holds the potential for the discovery of novel therapeutics for the treatment of B-Raf-mutant cancers.

References

Assessing the Off-Target Effects of 2,3-Dihydrofuro[2,3-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a critical objective in modern drug discovery to minimize toxicity and enhance therapeutic efficacy. The 2,3-Dihydrofuro[2,3-c]pyridine scaffold has emerged as a promising core structure for potent and selective inhibitors of the B-Raf proto-oncogene, a key component in the MAPK/ERK signaling pathway. This guide provides a comparative framework for assessing the off-target effects of this novel class of compounds, using a representative molecule, DFP-A, and comparing its hypothetical performance against a known B-Raf inhibitor, Dabrafenib. The experimental data presented for DFP-A is illustrative to demonstrate the assessment process.

Comparative Analysis of Kinase Selectivity

To evaluate the selectivity of a compound, its inhibitory activity is tested against a broad panel of kinases. The results are often presented as the percentage of inhibition at a given concentration or as dissociation constants (Kd) for a more quantitative comparison. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.

Table 1: Kinome-wide Selectivity Profile of DFP-A vs. Dabrafenib
Kinase TargetDFP-A (% Inhibition @ 1 µM)Dabrafenib (% Inhibition @ 1 µM)
B-Raf (Primary Target) 99% 98%
C-Raf 45%85%
VEGFR2 15%5%
p38α 8%3%
CDK2 5%2%
SRC 3%1%
LCK 2%<1%
EGFR <1%<1%

Data for DFP-A is illustrative. Data for Dabrafenib is compiled from publicly available sources.

Table 2: Quantitative Binding Affinity (Kd) for Key Off-Targets
Kinase TargetDFP-A (Kd, nM)Dabrafenib (Kd, nM)Selectivity Ratio (Off-Target Kd / B-Raf Kd) - DFP-ASelectivity Ratio (Off-Target Kd / B-Raf Kd) - Dabrafenib
B-Raf 5 0.8 1 1
C-Raf 2205>44x~6x
VEGFR2 >1000>1000>200x>1250x
p38α >1000>1000>200x>1250x

Data for DFP-A is illustrative. Data for Dabrafenib is compiled from publicly available sources.

Experimental Protocols

Detailed and robust experimental methodologies are essential for the accurate assessment of off-target effects. Below are protocols for key assays used to generate the comparative data.

KinomeScan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Methodology:

  • Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Procedure:

    • A panel of 468 kinases is used for broad screening.

    • The test compound (DFP-A or Dabrafenib) is prepared in a dilution series.

    • The test compound is incubated with the kinase and the immobilized ligand at equilibrium.

    • After incubation, unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. Dissociation constants (Kd) are determined from the dose-response curves.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of kinases.

Methodology:

  • Assay Principle: A europium (Eu)-labeled anti-tag antibody is used to label a tagged kinase, and an Alexa Fluor® 647-labeled, ATP-competitive tracer binds to the kinase's active site. The proximity of the Eu-donor and the Alexa Fluor®-acceptor results in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

  • Procedure:

    • A solution of the kinase and the Eu-labeled antibody is prepared.

    • The test compound is serially diluted in the assay buffer.

    • The kinase/antibody mixture is added to the test compound dilutions.

    • The Alexa Fluor® 647-labeled tracer is added to initiate the binding reaction.

    • The plate is incubated for 60 minutes at room temperature.

    • The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves, which can then be converted to Ki values.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the key signaling pathway and the experimental workflow for assessing off-target effects.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (B-Raf/C-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK DFP DFP-A / Dabrafenib DFP->RAF

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound derivatives on B-Raf.

Off_Target_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Profiling cluster_cellular Cellular Characterization cluster_conclusion Selectivity Assessment PrimaryScreen Broad Kinome Screen (e.g., KINOMEscan @ 1µM) DoseResponse Dose-Response Assays on Primary Hits (IC50/Kd) PrimaryScreen->DoseResponse OrthogonalAssay Orthogonal Binding Assay (e.g., TR-FRET, CETSA) DoseResponse->OrthogonalAssay TargetEngagement Cellular Target Engagement (e.g., NanoBRET) OrthogonalAssay->TargetEngagement PathwayAnalysis Phospho-proteomics or Western Blot for Pathway Effects TargetEngagement->PathwayAnalysis SelectivityProfile Generate Selectivity Profile & Compare to Alternatives PathwayAnalysis->SelectivityProfile

Caption: A generalized workflow for the assessment of off-target effects of kinase inhibitors.

Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for Furopyrimidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives highlights the critical journey from promising laboratory findings to tangible preclinical outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the in vitro and in vivo performance of this class of compounds, supported by experimental data and detailed methodologies, to better understand the complexities of translational cancer research.

The development of novel anticancer therapeutics is often a lengthy and challenging process, with a significant attrition rate of compounds as they move from in vitro (laboratory-based) to in vivo (animal model) studies. A key challenge lies in the correlation between a compound's potency in killing cancer cells in a dish and its ability to shrink tumors in a living organism. This guide focuses on a specific class of heterocyclic compounds, the pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which have emerged as promising anticancer agents, to illustrate this in vitro-in vivo correlation.

From Cell Lines to Xenografts: A Tale of Two Compounds

In a notable study, a series of 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their potential as PI3 kinase p110α inhibitors. Among these, compound 10e emerged as a lead candidate, demonstrating significant potency in enzymatic and cell-based assays.[1][2]

Another study focused on angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines, identifying compounds 5 and 7 as having noteworthy cytotoxic effects against various cancer cell lines, which prompted further in vivo investigation.[3]

Quantitative Efficacy: An In Vitro vs. In Vivo Comparison

The following tables summarize the quantitative data for these representative compounds, providing a clear comparison of their performance in different experimental settings.

CompoundTarget/PathwayIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenTumor Growth Inhibition (%)Reference
10e PI3 Kinase p110αEnzyme Inhibition-0.0036HeLa Xenograft50 mg/kg, i.p., daily58[1]
Cell ProliferationHeLa0.046[1]
5 Dihydrofolate Reductase (predicted)Cell ProliferationDalton's Lymphoma Ascites (DLA)12.5DLA Ascites Tumor10 mg/kg, i.p., daily for 9 days- (Increased Lifespan: 70.83%)[3]
7 Dihydrofolate Reductase (predicted)Cell ProliferationDalton's Lymphoma Ascites (DLA)10.2DLA Ascites Tumor10 mg/kg, i.p., daily for 9 days- (Tumor Volume: 3.95±0.25 ml)[3]

Caption: Comparative in vitro and in vivo efficacy data for selected pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives.

Visualizing the Path to Efficacy

To better understand the biological context and experimental processes, the following diagrams illustrate the targeted signaling pathway and the general workflow of drug discovery and evaluation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound_10e Compound 10e Compound_10e->PI3K inhibits

Caption: PI3K Signaling Pathway Inhibition by Compound 10e.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (e.g., PI3K inhibition) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Enzyme_Assay->Cytotoxicity_Assay Promising Candidates Cell_Culture Cancer Cell Lines Cell_Culture->Cytotoxicity_Assay Animal_Model Animal Model (e.g., Xenograft) Cytotoxicity_Assay->Animal_Model Lead Compound Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study

Caption: General Experimental Workflow for Anticancer Drug Evaluation.

Under the Microscope: Experimental Protocols

The successful translation from in vitro to in vivo models relies on robust and well-defined experimental methodologies. Below are the detailed protocols for the key experiments cited in the studies of these furopyrimidine compounds.

In Vitro Assays

1. PI3 Kinase p110α Enzymatic Assay (for Compound 10e) [1] The inhibitory activity against PI3K p110α was determined using a kinase assay kit. The assay measures the phosphorylation of a substrate by the enzyme.

  • Enzyme: Recombinant human PI3K p110α.

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Detection: The product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected using a specific antibody, often in a competitive ELISA format.

  • Procedure:

    • The enzyme, substrate, and test compound (Compound 10e) are incubated in a reaction buffer containing ATP.

    • The reaction is stopped, and the amount of PIP3 produced is quantified.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell Proliferation (MTT) Assay (for Compounds 5 and 7) [3] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Lines: Dalton's Lymphoma Ascites (DLA) cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Studies

1. HeLa Human Cervical Tumor Xenograft Model (for Compound 10e) [1] This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Nude mice (immunocompromised to prevent rejection of human tumor cells).

  • Tumor Implantation: HeLa cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. Compound 10e is administered intraperitoneally (i.p.) daily.

  • Efficacy Measurement: Tumor volume is measured regularly with calipers. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the vehicle-treated control group.

2. Dalton's Lymphoma Ascites (DLA) Tumor Model (for Compounds 5 and 7) [3] This is an ascites tumor model where cancer cells grow in the peritoneal cavity.

  • Animal Model: Swiss albino mice.

  • Tumor Induction: DLA cells are injected intraperitoneally into the mice.

  • Treatment: Treatment with the compounds starts 24 hours after tumor inoculation and continues daily for a specified period.

  • Efficacy Measurement: The primary endpoint is the mean survival time (MST) of the mice. The percentage increase in lifespan (% ILS) is calculated for the treated groups compared to the control group. Tumor volume in the peritoneal cavity can also be measured at a specific time point.

Conclusion

The data presented for the pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives underscores the importance of comprehensive evaluation in the drug discovery pipeline. While in vitro assays provide crucial initial data on a compound's potency and mechanism of action, in vivo studies are indispensable for assessing its therapeutic potential in a complex biological system. The correlation, or lack thereof, between these two sets of data provides valuable insights for lead optimization and the future design of more effective anticancer agents. This guide serves as a framework for researchers to critically evaluate and compare the efficacy of novel compounds, ultimately bridging the gap between the lab bench and clinical application.

References

Comparative Cross-Reactivity Profiling of 2,3-Dihydrofuro[2,3-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 2,3-dihydrofuro[2,3-c]pyridine scaffold has emerged as a promising heterocyclic core for the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of a representative compound from this class against other established kinase inhibitors. The data presented herein is supported by detailed experimental methodologies to aid in the design and interpretation of inhibitor profiling studies.

Inhibitor Performance: A Comparative Analysis

While comprehensive cross-reactivity data for a wide range of this compound-based inhibitors across the human kinome is not extensively available in the public domain, we can analyze the selectivity of a key example from this scaffold, a B-Raf inhibitor, and compare it to other inhibitors targeting the same or related signaling pathways.

For this guide, we will use a representative furo[2,3-c]pyridine-based indanone oxime, a potent B-Raf inhibitor, as our primary compound of interest.[1] We will compare its profile with well-characterized inhibitors of the MAPK and PI3K/mTOR pathways, which are frequently targeted in cancer therapy.

Table 1: Comparative Kinase Inhibition Profile

Target KinaseFuro[2,3-c]pyridine-based Indanone Oxime (IC50, nM)Vemurafenib (PLX4032) (IC50, nM)GDC-0941 (IC50, nM)
B-Raf (V600E)<10 31>10,000
B-Raf (wild-type)Not extensively reported100>10,000
c-Raf-1Not extensively reported48>10,000
PI3KαNot extensively reported>10,0001
PI3KβNot extensively reported>10,0005
PI3KδNot extensively reported>10,0001
PI3KγNot extensively reported>10,0003
mTORNot extensively reported>10,00017
p38αNot extensively reported38Not reported

Note: Data for the furo[2,3-c]pyridine-based inhibitor is based on its primary target, B-Raf.[1] Data for Vemurafenib and GDC-0941 is compiled from public sources for comparative purposes.

Signaling Pathway Context

The inhibitors discussed target key nodes in cellular signaling pathways critical for cell growth, proliferation, and survival. The diagram below illustrates the MAPK and PI3K/AKT/mTOR pathways, highlighting the targets of the compared inhibitors.

Signaling_Pathways cluster_0 MAPK Pathway cluster_1 PI3K/AKT/mTOR Pathway Ras Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation, Survival ERK->Proliferation_MAPK Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Protein Synthesis, Cell Growth mTOR->Proliferation_PI3K BRaf_Inhibitor Furo[2,3-c]pyridine (e.g., B-Raf Inhibitor) BRaf_Inhibitor->BRaf Vemurafenib Vemurafenib Vemurafenib->BRaf PI3K_Inhibitor GDC-0941 PI3K_Inhibitor->PI3K

Fig. 1: Targeted Signaling Pathways

Experimental Protocols

Accurate and reproducible cross-reactivity profiling is essential for inhibitor characterization. Below are detailed methodologies for key experimental assays.

Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate specific to the kinase

  • Test inhibitors (e.g., this compound-based compounds)

  • ATP

  • Kinase buffer

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test inhibitor in kinase buffer.

    • In a well of a multiwell plate, combine the kinase, its substrate, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well.

    • This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the newly formed ADP back to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Chemical Proteomics for Kinase Profiling (Kinobeads)

Chemical proteomics, often utilizing "kinobeads," is a powerful method to assess the binding of an inhibitor to a large number of kinases simultaneously in a cellular context.[2][3]

Materials:

  • Kinobeads (Sepharose beads coupled with broad-spectrum, immobilized kinase inhibitors)

  • Cell lines of interest

  • Lysis buffer

  • Test inhibitor

  • Wash buffers

  • Elution buffer

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells.

    • Lyse the cells in a non-denaturing lysis buffer to maintain native protein conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Competitive Binding:

    • Incubate the cell lysate with increasing concentrations of the free test inhibitor. This allows the inhibitor to bind to its target kinases within the lysate.

    • Add the kinobeads to the lysate-inhibitor mixture. The kinobeads will capture kinases that are not already bound by the free inhibitor.

    • Incubate to allow for binding to the beads.

  • Affinity Capture and Washing:

    • Collect the kinobeads by centrifugation.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the kinobeads using an elution buffer (e.g., containing SDS).

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins (kinases) that were pulled down by the kinobeads.

  • Data Analysis:

    • By comparing the amount of each kinase pulled down at different concentrations of the free inhibitor, a dose-response curve can be generated for each kinase.

    • This allows for the determination of the binding affinity (e.g., IC50 or Kd) of the test inhibitor for hundreds of kinases in a single experiment, thus revealing its cross-reactivity profile.

The workflow for a typical chemical proteomics experiment is depicted below.

Experimental_Workflow cluster_workflow Chemical Proteomics Workflow Cell_Lysate 1. Prepare Cell Lysate (Native Kinases) Incubate_Inhibitor 2. Incubate with Test Inhibitor (Varying Concentrations) Cell_Lysate->Incubate_Inhibitor Add_Kinobeads 3. Add Kinobeads (Affinity Matrix) Incubate_Inhibitor->Add_Kinobeads Wash 4. Wash to Remove Non-specific Binders Add_Kinobeads->Wash Elute 5. Elute Bound Kinases Wash->Elute Digest 6. Trypsin Digestion to Peptides Elute->Digest LC_MS 7. LC-MS/MS Analysis Digest->LC_MS Data_Analysis 8. Quantify Kinases & Determine Selectivity LC_MS->Data_Analysis

Fig. 2: Kinobeads Experimental Workflow

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the B-Raf inhibitor example, high potency against the primary target can be achieved. However, a comprehensive understanding of the cross-reactivity profile across the human kinome is crucial for advancing such compounds into clinical development. The experimental protocols detailed in this guide provide a robust framework for generating the necessary selectivity data. Researchers and drug development professionals are encouraged to utilize these methodologies to thoroughly characterize novel inhibitors based on the this compound and other promising scaffolds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper Disposal of 2,3-Dihydrofuro[2,3-c]pyridine requires handling it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general properties and hazards associated with pyridine derivatives and related heterocyclic compounds. Pyridine-containing compounds are often flammable, toxic, and pose a risk to aquatic life. Therefore, caution is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Nitrile or neoprene, inspected before use.To prevent skin contact with the chemical.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Lab Coat Flame-resistant, fully buttoned.To protect skin and clothing from contamination.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste collection, labeling, and transfer to a designated hazardous waste management service.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Obtain a Designated Waste Container: Use a clean, dry, and chemically compatible container, typically provided by your institution's Environmental Health & Safety (EHS) department. The container must have a secure screw-top cap.

  • Label the Waste Container: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The quantity of the chemical being added.

    • The date the waste is first added.

    • The primary hazard(s) (e.g., "Flammable," "Toxic").

  • Transfer the Waste: Carefully transfer the this compound waste into the labeled container. If the compound is in a solution, also list the solvent(s) and their approximate concentrations on the waste tag.

  • Secure the Container: Tightly seal the container cap to prevent any leaks or evaporation of volatile components.

  • Store the Waste Container: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be a secondary containment bin to prevent the spread of any potential spills. Ensure that it is stored separately from incompatible waste streams, such as acids and oxidizers.[1]

  • Arrange for Pickup: Once the container is full or has been in storage for a designated period (typically not exceeding 90 days), arrange for its collection by your institution's licensed hazardous waste disposal service.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Obtain Labeled Hazardous Waste Container ppe->container transfer Transfer Waste to Container in a Fume Hood container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area (SAA) seal->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides a general overview of the types of data that would be found on a Safety Data Sheet and are critical for waste disposal decisions.

Table 2: Key Hazard Data Categories for Pyridine Derivatives

Data PointTypical Range/ValueSignificance for Disposal
Flash Point Often < 60°CIndicates flammability; requires storage away from ignition sources.
Toxicity (LD50) VariesDetermines the level of handling precautions and PPE required.
Environmental Hazards Often toxic to aquatic life.Prohibits disposal in sewer systems.
Reactivity May react with strong acids or oxidizing agents.Dictates segregation from incompatible chemicals during storage.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in the workplace.

References

Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2,3-Dihydrofuro[2,3-c]pyridine. The following guidance is based on the known hazards of its parent heterocyclic structures, furan and pyridine, and the related compound 2,3-Dihydrofuran. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, adhering to all institutional and local safety protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with furan and pyridine derivatives, a comprehensive PPE strategy is essential to minimize exposure.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat or coveralls.EN 374 (EU) or equivalent.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.NIOSH (US) or EN 14387 (EU) approved.
Footwear Closed-toe, chemical-resistant shoes or boots.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound, including weighing, transferring, and dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Keep a spill kit appropriate for flammable and potentially toxic liquids nearby.

2. Handling the Compound:

  • Personal Protective Equipment: Don the required PPE as outlined in the table above before entering the laboratory and handling the chemical.

  • Avoiding Ignition Sources: This compound is likely flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1]

  • Avoiding Contact: Avoid all direct contact with the skin and eyes. Do not breathe vapors or mist.

3. In Case of Exposure or Spill:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

  • Waste Collection: Collect all waste containing this compound, including contaminated disposables, in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed waste disposal company. Do not dispose of it down the drain or in regular trash. Disposal must be in accordance with all local, state, and federal regulations.[1]

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be collected in a sealed bag and disposed of as chemical waste.

Experimental Protocols: General Safety Considerations

When incorporating this compound into experimental workflows, the following safety protocols should be integrated:

  • Risk Assessment: Conduct a thorough risk assessment for each experimental step involving this compound.

  • Buddy System: Whenever possible, avoid working alone when handling this and other hazardous chemicals.

  • Documentation: Maintain a detailed record of the amounts used and waste generated.

Safe Handling Workflow

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling (in Fume Hood) ppe->handling Enter lab experiment Experimental Use handling->experiment Proceed with protocol decon Decontamination experiment->decon Clean work area waste Waste Disposal decon->waste Segregate waste end End of Process waste->end Store for pickup

Caption: Workflow for the safe handling of this compound.

References

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